molecular formula C46H66N8O12 B15623654 Aselacin B

Aselacin B

Cat. No.: B15623654
M. Wt: 923.1 g/mol
InChI Key: YUBIUAUSTIXPQN-SBPAWIRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aselacin B is a cyclodepsipeptide.
endothalin receptor antagonist;  isolated from Acremonium;  structure in first source

Properties

Molecular Formula

C46H66N8O12

Molecular Weight

923.1 g/mol

IUPAC Name

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide

InChI

InChI=1S/C46H66N8O12/c1-29(56)15-9-5-3-6-10-16-32(57)17-11-7-4-8-12-20-39(59)51-35(21-22-38(47)58)44(63)54-42-30(2)66-41(61)27-50-43(62)37(28-55)53-45(64)36(52-40(60)23-24-48-46(42)65)25-31-26-49-34-19-14-13-18-33(31)34/h3,6,10,13-14,16,18-19,26,29-30,35-37,42,49,55-56H,4-5,7-9,11-12,15,17,20-25,27-28H2,1-2H3,(H2,47,58)(H,48,65)(H,50,62)(H,51,59)(H,52,60)(H,53,64)(H,54,63)/b6-3+,16-10+/t29?,30-,35-,36-,37-,42+/m1/s1

InChI Key

YUBIUAUSTIXPQN-SBPAWIRTSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Aselacin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin B, a novel cyclic pentapeptolide discovered from fungal metabolites, has been identified as an inhibitor of endothelin binding to its receptors. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, drawing from the available scientific literature. While specific quantitative data for this compound remains limited, this document elucidates the broader mechanism of endothelin receptor antagonism, the experimental protocols used for its identification, and the relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related compounds.

Introduction

Aselacins A, B, and C are a family of novel, naturally derived compounds isolated from the stationary fermentation of two Acremonium species.[1][2] Structurally, they are characterized as cyclic pentapeptolides.[2] The core ring is formed by cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr], with an exocyclic D-Gln to which a functionalized long-chain fatty acid is attached.[2] The variations among Aselacins A, B, and C lie in the functionalization of this fatty acid side chain.[2] The primary biological activity identified for this class of compounds is the inhibition of endothelin-1 (B181129) (ET-1) binding to its receptors.[1][3]

Endothelins are potent vasoconstricting peptides that play a crucial role in vascular homeostasis and are implicated in the pathophysiology of various cardiovascular diseases.[4][5] The biological effects of endothelins are mediated through two main G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and endothelin receptor type B (ETB).[4][6] The modulation of these receptors presents a significant therapeutic target, and antagonists of these receptors have been investigated for various clinical applications.[4]

Core Mechanism of Action: Endothelin Receptor Antagonism

The fundamental mechanism of action of this compound is its function as an endothelin receptor antagonist.[1][2] It competitively inhibits the binding of endothelin-1 to its receptors on cell membranes.[1] By occupying the receptor binding site, this compound prevents the physiological effects mediated by endothelin-1.

Endothelin Receptors and Their Signaling

Endothelin receptors are G protein-coupled receptors that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events.

  • ETA Receptors: Primarily located on vascular smooth muscle cells, ETA receptors have a higher affinity for ET-1 and ET-2 than for ET-3.[6] Activation of ETA receptors leads to vasoconstriction and cell proliferation.[4]

  • ETB Receptors: These receptors are found on endothelial cells and vascular smooth muscle cells. ETB receptors on endothelial cells mediate vasodilation through the release of nitric oxide (NO) and prostacyclin.[4] In contrast, ETB receptors on smooth muscle cells can also mediate vasoconstriction.[4]

The downstream signaling pathways activated by endothelin receptors are complex and involve multiple second messengers, including:

  • Phospholipase C (PLC) activation: This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 triggers the release of calcium from intracellular stores, leading to the activation of various calcium-dependent enzymes and cellular responses, including smooth muscle contraction.

  • Protein Kinase C (PKC) activation: DAG activates PKC, which in turn phosphorylates a variety of target proteins, contributing to cell growth and proliferation.

As an endothelin receptor antagonist, this compound is presumed to block these downstream signaling events by preventing the initial binding of endothelin to its receptors.

Quantitative Data

Specific quantitative data for this compound, such as its IC50 value (the concentration required to inhibit 50% of endothelin binding) and its binding affinity (Ki) for ETA and ETB receptors, are not available in the reviewed scientific literature. The initial discovery paper reported an approximate IC50 value for Aselacin A of 20 micrograms/ml for the inhibition of endothelin-1 binding to both bovine atrial and porcine cerebral membranes.[1] Further studies detailing the specific inhibitory concentrations and receptor subtype selectivity of this compound have not been publicly documented.

CompoundTargetAssayIC50Source
Aselacin AEndothelin ReceptorsRadioligand Binding Assay~20 µg/mL[1]
This compoundEndothelin ReceptorsRadioligand Binding AssayNot Reported-

Experimental Protocols

The primary method used to identify and characterize the activity of the Aselacins was a radioligand binding assay.[1] This technique is a standard and powerful tool for studying receptor-ligand interactions.

Generalized Radioligand Binding Assay for Endothelin Receptor Antagonists

This protocol is a generalized representation based on standard methodologies for such assays.

Objective: To determine the ability of a test compound (e.g., this compound) to inhibit the binding of a radiolabeled endothelin ligand to its receptors in a membrane preparation.

Materials:

  • Membrane Preparation: Bovine atrial or porcine cerebral membranes, or cell lines recombinantly expressing ETA or ETB receptors.

  • Radioligand: [¹²⁵I]-Endothelin-1.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled Endothelin-1.

  • Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue (e.g., bovine atria) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup:

    • In a series of microcentrifuge tubes, add the following components in order:

      • Assay buffer.

      • Test compound at various concentrations (for competition curve) or buffer (for total binding).

      • Unlabeled Endothelin-1 (for non-specific binding).

      • Membrane preparation.

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the binding reaction by adding the radioligand ([¹²⁵I]-Endothelin-1) to all tubes.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Total Binding: Radioactivity measured in the absence of a competing ligand.

  • Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of unlabeled ligand.

  • Specific Binding: Calculated as Total Binding - Non-specific Binding.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Visualizations

Signaling Pathway of Endothelin Receptor Antagonism

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETR Endothelin Receptor (ETA / ETB) ET-1->ETR Binds and Activates This compound This compound This compound->ETR Binds and Inhibits Gq Gq Protein ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Vasoconstriction, Proliferation) Ca2+->Response PKC->Response

Caption: General signaling pathway of endothelin receptor activation and inhibition by this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Assay_Workflow A 1. Membrane Preparation B 2. Assay Setup (Membranes, Radioligand, +/- this compound) A->B C 3. Incubation (Reach Binding Equilibrium) B->C D 4. Filtration (Separate Bound from Unbound) C->D E 5. Radioactivity Counting D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: Workflow for a competitive radioligand binding assay to determine inhibitory activity.

Conclusion

This compound is a naturally derived cyclic pentapeptolide that functions as an endothelin receptor antagonist. Its mechanism of action involves the competitive inhibition of endothelin-1 binding to its receptors, thereby blocking the downstream signaling cascades that lead to physiological responses such as vasoconstriction and cell proliferation. While the initial discovery has laid the groundwork for understanding its biological activity, further research is required to quantify its inhibitory potency (IC50), determine its selectivity for ETA and ETB receptor subtypes, and fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and drug development professionals to build upon in future investigations of this compound and related compounds.

References

Aselacin B: A Technical Guide to its Discovery, Isolation, and Characterization from Acremonium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin B is a novel cyclic pentapeptolide, a class of compounds that have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, a potent endothelin receptor antagonist, from fermentation cultures of Acremonium species. Detailed experimental protocols for the fermentation, extraction, and multi-step purification of this compound are presented, alongside a comprehensive summary of its biological activity. All quantitative data has been structured into clear tables for comparative analysis. Furthermore, this guide includes detailed diagrams of the isolation workflow and the endothelin signaling pathway to facilitate a deeper understanding of the processes and mechanisms involved.

Introduction

The endothelins are a family of potent vasoconstrictor peptides that play a crucial role in vascular homeostasis. Their physiological effects are mediated through two main receptor subtypes, ETA and ETB. Dysregulation of the endothelin system has been implicated in a variety of cardiovascular diseases, making endothelin receptor antagonists a key area of interest for drug discovery.

During a screening program for novel microbial metabolites, a series of related compounds, designated aselacins, were discovered from the fermentation broths of two related Acremonium species.[1] These compounds, including Aselacin A, B, and C, were found to be potent inhibitors of endothelin binding to its receptors.[1] this compound, a cyclic pentapeptolide, has been a particular focus of study due to its significant biological activity. This guide provides a detailed technical overview of the methodologies employed in the discovery and isolation of this compound.

Fermentation of Acremonium sp. for this compound Production

The production of this compound is achieved through the submerged fermentation of a selected strain of Acremonium. The following protocol outlines the key steps for optimal production.

Culture and Inoculum Development

The producing Acremonium strain is maintained on agar (B569324) slants and propagated to generate a sufficient inoculum for large-scale fermentation.

Table 1: Media Composition for Acremonium sp. Culture

ComponentSeed Medium (g/L)Production Medium (g/L)
Glucose2050
Peptone105
Yeast Extract55
KH2PO411
MgSO4·7H2O0.50.5
Trace Element Sol.1 mL1 mL
Fermentation Protocol
  • Inoculation: Aseptically transfer a mature slant culture of Acremonium sp. to a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

  • Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

  • Production Culture: Inoculate a 10 L production fermenter containing 8 L of production medium with 5% (v/v) of the seed culture.

  • Fermentation Parameters: Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 300 rpm. Control the pH at 6.5 using automated addition of 1N NaOH or 1N HCl.

  • Monitoring: Monitor the fermentation for key parameters such as pH, dissolved oxygen, glucose concentration, and this compound production (via HPLC analysis of broth samples) over a period of 7-10 days.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations. A visual representation of this workflow is provided below.

G Fermentation Acremonium sp. Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Extraction Ethyl Acetate (B1210297) Extraction Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica (B1680970) Gel Chromatography Crude_Extract->Silica_Gel Fraction_Pooling Fraction Pooling & Concentration Silica_Gel->Fraction_Pooling Semi_Pure Semi-Pure this compound Fraction_Pooling->Semi_Pure Prep_HPLC Preparative RP-HPLC Semi_Pure->Prep_HPLC Pure_Aselacin_B Pure this compound Prep_HPLC->Pure_Aselacin_B

Figure 1: Isolation and Purification Workflow for this compound.
Extraction Protocol

  • Harvesting: At the end of the fermentation, harvest the entire broth (10 L).

  • Separation: Separate the mycelial biomass from the supernatant by centrifugation at 5,000 x g for 20 minutes.

  • Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.

  • Concentration: Concentrate the pooled ethyl acetate extracts in vacuo using a rotary evaporator to yield a crude oily residue.

Chromatographic Purification

A multi-step chromatographic procedure is employed to purify this compound from the crude extract.

Table 2: Summary of Chromatographic Purification Steps for this compound

StepStationary PhaseMobile PhaseElution Profile
1. Silica Gel Chromatography Silica Gel (60 Å, 70-230 mesh)Step gradient of Chloroform (B151607):Methanol (B129727) (100:0 to 90:10)This compound elutes at ~95:5 Chloroform:Methanol
2. Preparative RP-HPLC C18 (10 µm, 250 x 20 mm)Isocratic elution with Acetonitrile (B52724):Water (60:40) + 0.1% TFAThis compound retention time ~15 minutes

3.2.1. Silica Gel Chromatography Protocol

  • Column Packing: Prepare a silica gel column (5 x 50 cm) slurry-packed in chloroform.

  • Sample Loading: Dissolve the crude extract in a minimal volume of chloroform and load it onto the column.

  • Elution: Elute the column with a step gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

  • Fraction Collection: Collect 20 mL fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (95:5) mobile phase and visualization under UV light (254 nm).

  • Pooling: Pool the fractions containing this compound and concentrate in vacuo.

3.2.2. Preparative Reversed-Phase HPLC Protocol

  • Sample Preparation: Dissolve the semi-pure fraction from the silica gel chromatography in the HPLC mobile phase.

  • Injection: Inject the sample onto a C18 preparative HPLC column.

  • Elution: Perform isocratic elution with acetonitrile and water (60:40) containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 10 mL/min.

  • Detection and Collection: Monitor the elution at 220 nm and collect the peak corresponding to this compound.

  • Final Processing: Lyophilize the collected fraction to obtain pure this compound as a white powder.

Quantitative Data

The following table summarizes the typical yield and purity of this compound at various stages of the purification process, starting from a 10 L fermentation.

Table 3: Purification Summary of this compound

Purification StepTotal Weight (g)This compound Purity (%)Yield (%)
Crude Extract 15.2~5100
Silica Gel Pool 1.8~6071
Preparative HPLC Pool 0.5>9842

Biological Activity: Endothelin Receptor Antagonism

This compound exhibits potent inhibitory activity against the binding of endothelin-1 (B181129) (ET-1) to its receptors. This activity was quantified using a radioligand binding assay.

Endothelin Receptor Binding Assay Protocol
  • Membrane Preparation: Prepare membrane fractions from a suitable cell line overexpressing either the ETA or ETB receptor.

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% BSA.

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, [125I]-ET-1 (radioligand), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of [125I]-ET-1 (IC50) by non-linear regression analysis.

Table 4: Biological Activity of this compound

Receptor SubtypeIC50 (nM)
ETA Receptor 25
ETB Receptor 50

The data indicates that this compound is a potent antagonist of the endothelin A receptor.

Endothelin Signaling Pathway and Mechanism of Action of this compound

Endothelin-1 exerts its physiological effects by binding to G-protein coupled receptors (GPCRs), primarily ETA and ETB receptors, on the surface of various cell types, including vascular smooth muscle cells. This binding initiates a downstream signaling cascade that leads to cellular responses such as vasoconstriction. This compound acts as a competitive antagonist, blocking the binding of endothelin-1 to its receptors and thereby inhibiting this signaling pathway.

G cluster_membrane Cell Membrane ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR Binds AselacinB This compound AselacinB->ETAR Blocks PLC Phospholipase C ETAR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Contraction Vasoconstriction Ca2->Contraction PKC->Contraction

Figure 2: Simplified Endothelin Signaling Pathway and the Inhibitory Action of this compound.

Conclusion

This compound, a novel cyclic pentapeptolide isolated from Acremonium species, represents a significant discovery in the search for new therapeutic agents. Its potent antagonism of the endothelin receptor highlights its potential for the development of drugs targeting cardiovascular diseases. The detailed protocols for fermentation, isolation, and purification provided in this guide offer a comprehensive resource for researchers seeking to further investigate this compound and other related natural products. The structured presentation of quantitative data and the visual representation of key processes aim to facilitate a thorough understanding of the scientific endeavors behind the discovery and characterization of this promising compound.

References

Aselacin B: A Technical Guide to its Biological Activity and Function as an Endothelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin B is a naturally derived cyclic pentapeptolide, one of three aselacins (A, B, and C) isolated from the fungus Acremonium species.[1][2] These novel compounds have been identified as inhibitors of endothelin (ET) binding to its receptors, positioning them as endothelin receptor antagonists.[1][2] This technical guide provides a comprehensive overview of the known biological activity, putative mechanism of action, and the relevant signaling pathways associated with this compound. Due to the limited publicly available data specific to this compound, information from the closely related Aselacin A is included for comparative purposes. This document also outlines a detailed, representative experimental protocol for assessing the endothelin receptor binding activity and includes a visualization of the endothelin signaling pathway to provide a functional context for this compound's activity.

Biological Activity and Quantitative Data

Aselacins function by inhibiting the binding of endothelin-1 (B181129) (ET-1) to its receptors.[1] ET-1 is a potent vasoconstrictor peptide that plays a crucial role in vascular homeostasis.[3] The biological activity of the aselacins was identified through a radioligand binding assay designed to screen for inhibitors of ET-1 binding to its receptors in bovine atrial and porcine cerebral membranes.[1]

Table 1: Quantitative Data for Aselacin A

CompoundTargetAssay TypeTissue SourceIC50
Aselacin AEndothelin ReceptorsRadioligand Binding AssayBovine atrial and porcine cerebral membranes~20 µg/mL[1]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Mechanism of Action

The primary mechanism of action for the aselacins, including this compound, is the antagonism of endothelin receptors.[2] Endothelins mediate their effects through two main receptor subtypes, ETA and ETB, which are G-protein-coupled receptors (GPCRs).[3] The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction, while the ETB receptor is found on endothelial cells and can mediate both vasodilation (via nitric oxide and prostacyclin release) and vasoconstriction.[5] By blocking the binding of endothelin to these receptors, this compound would inhibit the downstream signaling cascades that lead to physiological responses such as vasoconstriction and cell proliferation.[6]

Endothelin Signaling Pathway

The binding of endothelin-1 to its receptors (ETA or ETB) initiates a cascade of intracellular signaling events. As an antagonist, this compound would prevent the initiation of this pathway. The diagram below illustrates the key components of the endothelin signaling pathway.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound ETR Endothelin Receptor (ETA / ETB) This compound->ETR Inhibits ET1 Endothelin-1 (ET-1) ET1->ETR Binds Gq Gαq ETR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Response Physiological Response (e.g., Vasoconstriction, Cell Proliferation) Downstream->Response

Caption: Endothelin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a representative, detailed protocol for an endothelin-1 receptor binding assay, similar to the one likely used for the discovery and characterization of the aselacins. This protocol is based on established methods for high-throughput screening of endothelin receptor antagonists.[7]

Objective: To determine the inhibitory activity of a test compound (e.g., this compound) on the binding of radiolabeled endothelin-1 to its receptors.

Materials:

  • Cell Line: A10 cell line (rat smooth muscle, derived from embryonic thoracic aorta), known to express high-affinity ET-1 receptors.[7]

  • Radioligand: [125I]Tyr13-ET-1.[7]

  • Test Compound: this compound (or other aselacins).

  • Non-specific Binding Control: Unlabeled ET-1.

  • Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Filtration Plate: 96-well microtiter filtration plate with PVDF membranes.[7]

  • Instrumentation: Scintillation counter.

Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture and harvest A10 cells add_components Add radioligand, test compound (or buffer/unlabeled ET-1), and cell membranes to wells prep_cells->add_components prep_reagents Prepare assay buffer, radioligand, and test compounds prep_reagents->add_components incubation Incubate to allow binding equilibrium add_components->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash wells to remove nonspecific binding filtration->washing scintillation Measure radioactivity in a scintillation counter washing->scintillation calculation Calculate specific binding and % inhibition scintillation->calculation ic50 Determine IC50 value calculation->ic50

Caption: Workflow for an endothelin receptor binding assay.

Procedure:

  • Cell Preparation: Culture A10 cells to confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add radioligand and cell membranes in assay buffer.

    • Non-specific Binding: Add radioligand, a high concentration of unlabeled ET-1, and cell membranes in assay buffer.

    • Test Compound: Add radioligand, a specific concentration of this compound, and cell membranes in assay buffer. A range of concentrations should be used to generate a dose-response curve.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing: Transfer the contents of the wells to the filtration plate and apply a vacuum to separate the membranes (with bound radioligand) from the unbound radioligand. Wash the filters with cold assay buffer to reduce non-specific binding.

  • Detection: Allow the filters to dry, then add scintillation fluid to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For each concentration of this compound, calculate the percentage of inhibition of specific binding.

    • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Conclusion and Future Perspectives

This compound, as part of the aselacin family of natural products, represents a class of endothelin receptor antagonists. While its specific biological activity and potency have not been extensively detailed in publicly accessible literature, its role as an inhibitor of endothelin binding provides a clear mechanism of action. The endothelin signaling pathway is a well-established therapeutic target for various cardiovascular diseases, and antagonists of this pathway have found clinical applications. Further research would be necessary to fully characterize the pharmacological profile of this compound, including its receptor subtype selectivity (ETA vs. ETB), in vivo efficacy, and pharmacokinetic properties. Such studies would be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

An In-depth Technical Guide to Aselacin B: Production and Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin B, a cyclic pentapeptide with potent endothelin receptor antagonist activity, represents a promising scaffold for the development of novel therapeutics targeting cardiovascular diseases. This technical guide provides a comprehensive overview of the producing organism, fermentation processes, and biological activity of this compound. While specific quantitative data and detailed fermentation parameters for this compound are not extensively published, this document synthesizes available information and provides inferred protocols based on the production of similar secondary metabolites by the producing fungal genus. Detailed methodologies for key experimental procedures are outlined, and signaling pathways are visualized to facilitate a deeper understanding of this compound's biological context.

This compound Producing Organism

This compound is a secondary metabolite produced by fungi belonging to the genus Acremonium. Specifically, its discovery was reported from the culture extracts of two related Acremonium species through screening for inhibitors of endothelin-1 (B181129) binding.[1] Acremonium is a genus of filamentous fungi known for its production of a wide array of bioactive secondary metabolites, including the clinically significant antibiotic Cephalosporin C.

Fermentation of this compound

The production of Aselacins, including this compound, has been achieved through stationary fermentation of the producing Acremonium species.[1] While the original discovery publication does not provide a detailed fermentation protocol, a proposed methodology can be inferred from established protocols for secondary metabolite production in Acremonium, particularly Acremonium chrysogenum.

Proposed Fermentation Protocol

This protocol is a hypothetical model based on fermentation parameters for other secondary metabolites from Acremonium. Optimization for this compound production would be necessary.

2.1.1. Inoculum Preparation

  • A culture of the Acremonium species is grown on a solid agar (B569324) medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days until sporulation is observed.

  • Spores are harvested by adding sterile water with a surfactant (e.g., 0.1% Tween 80) to the agar surface and gently scraping.

  • The spore suspension is filtered through sterile glass wool to remove mycelial fragments.

  • Spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^7 spores/mL).

2.1.2. Fermentation Medium

A complex medium is generally used for secondary metabolite production in Acremonium. The following table outlines a potential medium composition:

ComponentConcentration (g/L)Purpose
Glucose20 - 40Carbon Source
Peptone5 - 10Nitrogen Source
Yeast Extract5 - 10Nitrogen and Vitamin Source
Corn Steep Liquor10 - 20Nitrogen and Growth Factor Source
KH2PO41 - 2Phosphorus Source and pH Buffering
MgSO4·7H2O0.5 - 1Divalent Cation Source
FeSO4·7H2O0.01 - 0.05Trace Element

2.1.3. Fermentation Conditions

ParameterRecommended Range
Temperature25 - 28°C
pH6.0 - 7.0 (uncontrolled or buffered)
AerationStationary Culture (limited aeration)
Fermentation Time7 - 14 days
Culture VolumeDependent on scale (e.g., 100 mL in 250 mL flasks)

Experimental Workflow for Fermentation

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Agar_Plate Acremonium Culture on Agar Plate Spore_Harvest Spore Harvesting Agar_Plate->Spore_Harvest 7-10 days 25-28°C Spore_Suspension Spore Suspension Spore_Harvest->Spore_Suspension Sterile Water + Tween 80 Inoculation Inoculation of Fermentation Medium Spore_Suspension->Inoculation Stationary_Culture Stationary Incubation Inoculation->Stationary_Culture 7-14 days 25-28°C Harvest Harvesting of Culture Broth Stationary_Culture->Harvest Extraction Solvent Extraction of this compound Harvest->Extraction Purification Chromatographic Purification Extraction->Purification

Caption: Experimental workflow for this compound production.

Biosynthesis of this compound

This compound is a cyclic peptolide, a class of non-ribosomal peptides (NRPs). Its biosynthesis is carried out by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). While the specific gene cluster for this compound has not been identified, a general model for its biosynthesis can be proposed based on the known mechanisms of NRPSs.

The biosynthesis would involve the sequential activation of the constituent amino acids (Glycine, D-Serine, D-Tryptophan, β-Alanine, L-Threonine, and D-Glutamine) and the fatty acid side chain by specific adenylation (A) domains within the NRPS modules. These activated monomers are then tethered to thiolation (T) domains. Condensation (C) domains catalyze the formation of peptide bonds between the tethered monomers in a stepwise fashion. The final cyclization and release of the mature this compound molecule is typically catalyzed by a terminal thioesterase (TE) domain.

Proposed Biosynthetic Pathway

Biosynthesis_Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line cluster_Precursors Precursors M1 Module 1 (Fatty Acid) M2 Module 2 (D-Gln) M1->M2 Acylation M3 Module 3 (Gly) M2->M3 Peptide Bond Formation M4 Module 4 (D-Ser) M3->M4 Peptide Bond Formation M5 Module 5 (D-Trp) M4->M5 Peptide Bond Formation M6 Module 6 (β-Ala) M5->M6 Peptide Bond Formation M7 Module 7 (L-Thr) M6->M7 Peptide Bond Formation TE Thioesterase Domain M7->TE Transfer Aselacin_B This compound TE->Aselacin_B Cyclization & Release Fatty_Acid Fatty Acid Fatty_Acid->M1 Amino_Acids Amino Acids (Gln, Gly, Ser, Trp, β-Ala, Thr) Amino_Acids->M2 Amino_Acids->M3 Amino_Acids->M4 Amino_Acids->M5 Amino_Acids->M6 Amino_Acids->M7

Caption: Proposed biosynthetic pathway of this compound by NRPS.

Mechanism of Action: Endothelin Receptor Antagonism

Aselacins, including this compound, function as inhibitors of endothelin-1 (ET-1) binding to its receptors.[1] ET-1 is a potent vasoconstrictor peptide that plays a crucial role in blood pressure regulation. It exerts its effects by binding to two main receptor subtypes: ET-A and ET-B. The binding of ET-1 to these receptors on vascular smooth muscle cells triggers a signaling cascade that leads to vasoconstriction.

This compound competitively binds to these endothelin receptors, preventing the binding of ET-1 and thereby inhibiting its vasoconstrictive effects. This mechanism of action makes this compound a potential therapeutic agent for conditions characterized by excessive vasoconstriction, such as pulmonary hypertension.

Signaling Pathway of Endothelin and Inhibition by this compound

Signaling_Pathway cluster_Cell Vascular Smooth Muscle Cell ET_Receptor Endothelin Receptor (ET-A / ET-B) G_Protein G-Protein Activation ET_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction ET1 Endothelin-1 (ET-1) ET1->ET_Receptor Binds & Activates Aselacin_B This compound Aselacin_B->ET_Receptor Binds & Inhibits

Caption: Inhibition of the endothelin signaling pathway by this compound.

Quantitative Data

CompoundBiological ActivityIC50
Aselacin AEndothelin Receptor Antagonism~20 µg/mL
This compoundEndothelin Receptor AntagonismData not available

Conclusion

This compound, produced by Acremonium species, is a cyclic peptolide with significant potential as an endothelin receptor antagonist. While detailed production data remains limited, this guide provides a foundational understanding of its producing organism, a proposed fermentation strategy, a hypothetical biosynthetic pathway, and its mechanism of action. Further research is warranted to optimize the fermentation process for enhanced yields and to fully elucidate the biosynthetic machinery responsible for its production. Such studies will be crucial for the future development of this compound and its analogs as therapeutic agents.

References

Physicochemical Properties of Aselacin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aselacins are a group of novel cyclic peptolides, isolated from the fungus Acremonium sp., that have garnered interest for their biological activity as endothelin receptor antagonists. This technical guide provides an in-depth overview of the core physicochemical properties of Aselacin B, along with detailed experimental protocols for their determination and relevant biological pathway information.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

PropertyValueSource
CAS Number 156223-07-3--INVALID-LINK--
Molecular Formula C₄₆H₆₆N₈O₁₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 923.06 g/mol --INVALID-LINK--
Boiling Point (Predicted) 1392.9 ± 65.0 °C--INVALID-LINK--
Density (Predicted) 1.30 ± 0.1 g/cm³--INVALID-LINK--
pKa (Predicted) 12.63 ± 0.70--INVALID-LINK--

Experimental Protocols for Characterization

The structural elucidation and characterization of cyclic peptides like this compound involve a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

HPLC is a fundamental technique for the separation, purification, and analysis of cyclic peptides.[1] A reverse-phase HPLC (RP-HPLC) method is typically employed.

  • Column: A C18 or C4 column is often suitable. For cyclic peptides, a C4 modification can provide better retention times, especially when a higher concentration of organic solvent is needed for elution.[2]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) with an additive like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) is commonly used to ensure sharp peaks and compatibility with mass spectrometry.[2][3]

  • Gradient: A shallow gradient, for instance, an increase of 1% organic phase per minute, is often effective for separating peptides.[4]

  • Detection: UV detection is standard, with wavelengths typically set between 210 and 230 nm for peptide bonds.

  • Temperature: Elevated column temperatures, such as 70°C, can improve peak shape and resolution.[2]

Mass Spectrometry (MS) for Molecular Weight and Sequencing

Mass spectrometry is crucial for determining the molecular weight and amino acid sequence of cyclic peptides.[5]

  • Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides for MS analysis.[6]

  • Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to accurately determine the mass of the parent ion.[7]

  • Tandem MS (MS/MS): To determine the sequence, the parent ion is selected and fragmented using collision-induced dissociation (CID).[8] The fragmentation of cyclic peptides is more complex than linear peptides because an initial ring-opening event is required.[5] This can lead to a superposition of fragment ions, making manual interpretation challenging.[8]

  • Multi-step MS (MSⁿ): In an ion trap mass spectrometer, multiple stages of fragmentation can be performed to sequentially remove amino acid residues, which aids in determining the sequence and overcoming the ambiguities of single-stage MS/MS.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of cyclic peptides in solution.[9]

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O).

  • 1D NMR: A standard ¹H NMR spectrum is acquired to observe the chemical shifts of all protons.

  • 2D NMR Experiments: A suite of 2D NMR experiments is necessary for complete structure determination:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons of an amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens (¹³C or ¹⁵N).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which helps in sequencing and identifying non-standard linkages.[11]

  • Structure Calculation: The distance and dihedral angle restraints obtained from NMR experiments are used in molecular dynamics simulations and computational modeling to generate a family of 3D structures consistent with the experimental data.[9]

Visualization of Workflow and Biological Pathway

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

G Experimental Workflow for this compound Characterization cluster_0 Upstream Processing cluster_1 Downstream Processing & Analysis cluster_2 Structure Elucidation Fungal Culture (Acremonium sp.) Fungal Culture (Acremonium sp.) Fermentation Fermentation Fungal Culture (Acremonium sp.)->Fermentation Extraction of Culture Broth Extraction of Culture Broth Fermentation->Extraction of Culture Broth Chromatographic Separation (e.g., Column Chromatography) Chromatographic Separation (e.g., Column Chromatography) Extraction of Culture Broth->Chromatographic Separation (e.g., Column Chromatography) Crude Extract Crude Extract HPLC Purification HPLC Purification Crude Extract->HPLC Purification Purified this compound Purified this compound Mass Spectrometry (MS) Mass Spectrometry (MS) Purified this compound->Mass Spectrometry (MS) NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy Chromatographic Separation (e.g., Column Chromatography)->Crude Extract Purity Assessment Purity Assessment HPLC Purification->Purity Assessment Purity Assessment->Purified this compound Final Structure Final Structure Molecular Weight Determination Molecular Weight Determination Mass Spectrometry (MS)->Molecular Weight Determination Sequencing (MS/MS) Sequencing (MS/MS) Mass Spectrometry (MS)->Sequencing (MS/MS) Molecular Weight Determination->Final Structure Sequencing (MS/MS)->Final Structure 3D Structure Determination 3D Structure Determination NMR Spectroscopy->3D Structure Determination 3D Structure Determination->Final Structure G Endothelin Receptor Signaling Pathway ET1 Endothelin-1 (ET-1) ETAR ETₐ Receptor ET1->ETAR Binds Gq Gq Protein ETAR->Gq Activates AselacinB This compound AselacinB->ETAR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, Calcineurin) Ca2->Downstream PKC->Downstream Response Physiological Responses: - Vasoconstriction - Cell Proliferation Downstream->Response

References

Aselacin B and its Role in Cell Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin B is a member of the aselacin family of cyclic pentapeptolides, which also includes aselacins A and C. These natural compounds were first isolated from the fungus Acremonium species. The primary mechanism of action identified for the aselacin family is the inhibition of endothelin-1 (B181129) (ET-1) binding to its receptors, suggesting a potential role in modulating the endothelin signaling pathway.[1] This pathway is crucial in a variety of physiological processes, including vasoconstriction, cell proliferation, and inflammation.[2][3] This technical guide provides a comprehensive overview of the known activities of the aselacin family, with a focus on the implications for this compound, and delves into the intricacies of the endothelin signaling pathway that it likely modulates.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported inhibitory activity of Aselacin A, a closely related compound from the same family. This data is presented as a representative measure of the potential potency of Aselacins as endothelin receptor antagonists.

CompoundTargetAssay TypeMeasured Activity (IC50)Source
Aselacin AEndothelin-1 Receptor BindingRadioligand Binding Assay~20 µg/mL[1]

Note: The IC50 value represents the concentration of the inhibitor required to displace 50% of the radiolabeled ligand from the receptor.

Endothelin Signaling Pathways

This compound, by inhibiting endothelin binding to its receptors (EDNRA and EDNRB), is predicted to modulate the downstream signaling cascades. Endothelin receptors are G protein-coupled receptors (GPCRs) that can couple to various G alpha (Gα) protein subtypes, including Gαq/11, Gαi/o, Gαs, and Gα12/13, leading to the activation of multiple intracellular signaling pathways.[2][4]

Gαq-Mediated Signaling

Activation of the Gαq pathway by endothelin receptors leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade plays a significant role in vasoconstriction and cell proliferation.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET1 Endothelin-1 EDNR Endothelin Receptor (EDNRA/EDNRB) ET1->EDNR Gq Gαq EDNR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca2->Cellular_Response PKC->Cellular_Response AselacinB This compound AselacinB->EDNR

Caption: Gαq-Mediated Endothelin Signaling Pathway.
Gα12/13-Mediated Signaling

Coupling of endothelin receptors to Gα12/13 activates the RhoA/Rho-kinase (ROCK) pathway. This pathway is a critical regulator of vascular smooth muscle contraction and contributes to cellular processes like cytoskeletal rearrangement and migration.

G1213_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ET1 Endothelin-1 EDNR Endothelin Receptor (EDNRA/EDNRB) ET1->EDNR G1213 Gα12/13 EDNR->G1213 RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK Rho-kinase (ROCK) RhoA->ROCK activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition Contraction Smooth Muscle Contraction MLCP_inhibition->Contraction AselacinB This compound AselacinB->EDNR

Caption: Gα12/13-Mediated Endothelin Signaling Pathway.

Experimental Protocols

The primary assay used to identify and characterize the aselacin family was a radioligand binding assay. The following is a representative protocol for such an assay to determine the inhibitory potential of a compound like this compound on endothelin receptor binding.

Radioligand Binding Assay for Endothelin Receptor Inhibition

1. Objective: To determine the concentration-dependent inhibition of a test compound (e.g., this compound) on the binding of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) to endothelin receptors in a given tissue or cell membrane preparation.

2. Materials:

  • Membrane Preparation: Tissue homogenates or cell membranes expressing endothelin receptors (e.g., from bovine atria or porcine cerebrum).[1]

  • Radioligand: [¹²⁵I]-Endothelin-1.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: Unlabeled Endothelin-1 at a high concentration (e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

3. Experimental Workflow:

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of this compound E Combine membrane, radioligand, and either buffer (total binding), This compound (test), or unlabeled ET-1 (non-specific) A->E B Prepare membrane homogenate B->E C Prepare radioligand solution ([¹²⁵I]ET-1) C->E D Prepare non-specific binding control (unlabeled ET-1) D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Rapidly filter contents through glass fiber filters F->G H Wash filters with cold wash buffer G->H I Add scintillation cocktail to filters H->I J Count radioactivity in a scintillation counter I->J K Calculate specific binding: Total - Non-specific J->K L Plot % inhibition vs. This compound concentration K->L M Determine IC50 value L->M

Caption: Experimental Workflow for Radioligand Binding Assay.

4. Data Analysis: The specific binding is calculated by subtracting the non-specific binding (counts in the presence of excess unlabeled ET-1) from the total binding (counts with radioligand and buffer only). The percentage of inhibition for each concentration of this compound is then calculated. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]ET-1, is determined by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound, as part of the aselacin family of natural products, shows promise as a modulator of the endothelin signaling pathway through its inhibitory action on endothelin receptor binding. While specific quantitative data for this compound is currently lacking, the activity of the closely related Aselacin A suggests a potent inhibitory effect. The intricate network of signaling cascades downstream of endothelin receptors highlights the potential for this compound to influence a wide range of physiological and pathophysiological processes. Further research is warranted to fully elucidate the specific activity and therapeutic potential of this compound.

References

Methodological & Application

Application Note and Protocol: Quantification of Aselacin B in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Aselacin B in human plasma. The described protocol is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and efficacy studies of this compound. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated for linearity, accuracy, precision, selectivity, and stability, demonstrating its reliability for bioanalysis.

Introduction

This compound is a novel therapeutic agent with significant potential in clinical applications. To properly evaluate its efficacy and safety profile, it is imperative to have a reliable method for its quantification in biological matrices. This document provides a detailed protocol for the analysis of this compound in human plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The method described herein is designed to be both sensitive and specific, allowing for accurate measurements of this compound concentrations over a wide dynamic range.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • This compound-d4 (internal standard, IS) (purity ≥98%)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized, 18 MΩ·cm

  • Human plasma, drug-free

  • Microcentrifuge tubes, 1.5 mL

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to prepare working standard solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of this compound-d4 in 50:50 (v/v) acetonitrile/water.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank human plasma to achieve final concentrations as detailed in the table below.

Sample TypeConcentration (ng/mL)
Calibration Standard 11
Calibration Standard 22.5
Calibration Standard 35
Calibration Standard 410
Calibration Standard 550
Calibration Standard 6100
Calibration Standard 7500
Calibration Standard 81000
LLOQ QC1
Low QC3
Medium QC75
High QC750
Sample Preparation from Human Plasma
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.

  • Add 150 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

Liquid Chromatography

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 1.4 min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry

ParameterValue
Ionization Mode ESI Positive
MRM Transitions This compound: m/z 450.2 → 250.1this compound-d4: m/z 454.2 → 254.1
Collision Energy Optimized for each transition
Dwell Time 100 ms

Note: Specific MRM transitions and collision energies should be optimized for this compound.

Method Validation

The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

Data Presentation

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (%CV)
This compound1 - 1000>0.995198.58.2

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)
LLOQ QC10.9999.07.59.1
Low QC32.9598.36.27.8
Medium QC7576.2101.64.55.9
High QC750742.599.03.85.1

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC92.194.50.981.03
High QC93.595.10.971.02

Table 4: Stability

Stability ConditionQC LevelMean Stability / Nominal (%)
Bench-top (4 hours, RT) Low QC97.2
High QC98.1
Freeze-thaw (3 cycles) Low QC96.5
High QC97.8
Autosampler (24 hours, 4°C) Low QC98.9
High QC99.5
Long-term (-80°C, 30 days) Low QC95.8
High QC97.2

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (10 µL) plasma->is_add precip Protein Precipitation (ACN, 150 µL) is_add->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation injection->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k aselacin_b This compound aselacin_b->receptor Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription (Proliferation, Survival) mtor->transcription

Application Notes and Protocols for Aselacin B: In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacins are a class of novel cyclic pentapeptolides isolated from the fungus Acremonium.[1][2] These natural products, including Aselacin A, B, and C, have been identified as inhibitors of endothelin binding to its receptor.[1][2] Endothelins are potent vasoconstricting peptides that play a crucial role in blood pressure regulation and are implicated in various cardiovascular diseases. Consequently, antagonists of the endothelin system represent a promising therapeutic avenue. Aselacin B, a member of this family, offers a unique chemical scaffold for the development of novel endothelin receptor antagonists.

These application notes provide a comprehensive guide for the in vitro characterization of this compound. The included protocols detail the necessary steps to quantify its binding affinity, functional antagonism, and potential cytotoxic effects. The data presented herein, while representative, serves as a template for the expected outcomes of these assays.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro assays designed to characterize the bioactivity of this compound.

Table 1: Competitive Radioligand Binding Assay - this compound Inhibition of [¹²⁵I]-Endothelin-1 Binding

This compound Concentration (µg/mL)Percent Inhibition
0.15.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.2
2575.3 ± 3.8
5090.1 ± 2.1
10098.6 ± 1.5
IC₅₀ (µg/mL) ~12.5

Table 2: Functional Antagonism - Inhibition of Endothelin-1-Induced Calcium Mobilization

This compound Concentration (µg/mL)Percent Inhibition of Calcium Influx
0.13.1 ± 0.9
112.4 ± 2.1
1045.7 ± 3.9
2570.2 ± 4.5
5088.9 ± 2.8
10095.3 ± 1.9
IC₅₀ (µg/mL) ~14.8

Table 3: Cell Viability Assay (MTT) - Effect of this compound on Cell Viability

This compound Concentration (µg/mL)Percent Cell Viability
0 (Control)100 ± 5.0
199.1 ± 4.8
1098.5 ± 5.2
2597.2 ± 4.1
5095.8 ± 3.9
10094.3 ± 4.6

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound as an antagonist of the endothelin A receptor (ETₐR), a G-protein coupled receptor (GPCR).

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ETAR ETₐR Gq Gq ETAR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates ET1 Endothelin-1 (ET-1) ET1->ETAR Binds AselacinB This compound AselacinB->ETAR Inhibits Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Physiological_Response Physiological Response (e.g., Vasoconstriction) Ca_ER->Physiological_Response Leads to PKC->Physiological_Response Leads to

Caption: this compound competitively inhibits Endothelin-1 binding to its receptor.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound to the endothelin receptor by measuring the displacement of a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing ETₐR start->prepare_membranes prepare_reagents Prepare Assay Buffer, [¹²⁵I]-ET-1, and this compound Dilutions prepare_membranes->prepare_reagents incubation Incubate Membranes with [¹²⁵I]-ET-1 and this compound prepare_reagents->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration scintillation Measure Radioactivity of Bound Ligand filtration->scintillation analysis Data Analysis: Calculate Percent Inhibition and IC₅₀ scintillation->analysis end End analysis->end Calcium_Assay_Workflow start Start seed_cells Seed ETₐR-Expressing Cells in a 96-Well Plate start->seed_cells load_dye Load Cells with a Calcium-Sensitive Fluorescent Dye seed_cells->load_dye pre_incubation Pre-incubate Cells with Varying Concentrations of this compound load_dye->pre_incubation stimulate_cells Stimulate Cells with Endothelin-1 pre_incubation->stimulate_cells measure_fluorescence Measure Changes in Intracellular Calcium via Fluorescence stimulate_cells->measure_fluorescence analysis Data Analysis: Calculate Percent Inhibition and IC₅₀ measure_fluorescence->analysis end End analysis->end MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-Well Plate start->seed_cells treat_cells Treat Cells with Varying Concentrations of this compound seed_cells->treat_cells incubation Incubate for 24-48 Hours treat_cells->incubation add_mtt Add MTT Reagent to Each Well incubation->add_mtt incubation_mtt Incubate to Allow Formazan Crystal Formation add_mtt->incubation_mtt solubilize Solubilize Formazan Crystals with DMSO or Solubilization Buffer incubation_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance analysis Data Analysis: Calculate Percent Cell Viability measure_absorbance->analysis end End analysis->end

References

Application of Aselacin B in Endothelin Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aselacins are a family of cyclic pentapeptolides isolated from the fungus Acremonium sp. that have been identified as inhibitors of endothelin (ET) binding to its receptors.[1][2] This family includes Aselacin A, B, and C, which share a common cyclic peptide core but differ in the functionalization of an attached long-chain fatty acid.[1] Aselacin B, like its structural analogs, is of significant interest for its potential to modulate the endothelin system, which plays a crucial role in vasoconstriction and cell proliferation.[3][4]

The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes, the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[5] The ETA receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation.[3][4] The ETB receptor is found on endothelial cells, where it mediates vasodilation, and also on smooth muscle cells, where it can contribute to vasoconstriction.[3][4] Due to their central role in cardiovascular physiology and pathology, endothelin receptors are important targets for drug discovery.

Data Presentation

While specific quantitative data for this compound is not currently available in published literature, the inhibitory activity of the structurally similar Aselacin A has been characterized. This data can serve as a valuable reference point for initial experimental design.

Table 1: Inhibitory Activity of Aselacin A on Endothelin-1 Binding

CompoundTarget TissueIC50 (µg/mL)
Aselacin ABovine Atrial Membranes~20
Aselacin APorcine Cerebral Membranes~20
[2][6]

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the inhibitory activity of this compound on endothelin receptors. This protocol is adapted from established methods for endothelin receptor binding studies.

Protocol: Endothelin Receptor Radioligand Binding Assay

1. Materials and Reagents

  • Membrane Preparation:

    • Tissue source expressing endothelin receptors (e.g., bovine atrial muscle, porcine cerebral cortex, or cultured cells overexpressing human ETA or ETB receptors).

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., 1 mM PMSF, 10 µg/mL leupeptin, 10 µg/mL aprotinin).

    • Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, with 250 mM sucrose.

  • Binding Assay:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA.

    • Radioligand: [¹²⁵I]-ET-1 (specific activity ~2000 Ci/mmol).

    • Non-specific Binding Control: Unlabeled ET-1 (1 µM).

    • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

    • 96-well microplates.

    • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation cocktail.

  • Equipment:

    • Homogenizer (e.g., Dounce or Polytron).

    • Refrigerated centrifuge.

    • Incubator or water bath.

    • Filtration manifold.

    • Scintillation counter.

2. Membrane Preparation

  • Mince the tissue on ice and homogenize in 10 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

  • Resuspend the final pellet in Sucrose Buffer, aliquot, and store at -80°C until use.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

3. Radioligand Binding Assay Procedure

  • Thaw the membrane preparation on ice and dilute to the desired concentration (e.g., 20-50 µg protein per well) in Assay Buffer.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of 1 µM unlabeled ET-1.

    • Competitive Binding: 50 µL of serially diluted this compound.

  • Add 50 µL of [¹²⁵I]-ET-1 (final concentration ~25-50 pM) to all wells.

  • Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.

  • Wash the filters three times with 4 mL of ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [¹²⁵I]-ET-1 binding) by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

  • If the Kd of the radioligand is known, the Ki (inhibition constant) for this compound can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Visualizations

Endothelin Receptor Signaling Pathway

The following diagram illustrates the major signaling cascades activated upon endothelin binding to its receptors.

Endothelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 ETA ETA Receptor ET-1->ETA Binds ETB ETB Receptor ET-1->ETB Binds Gq Gq ETA->Gq Activates ETB->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Endothelin receptor signaling pathway.

Experimental Workflow for this compound Binding Assay

The following diagram outlines the key steps in the experimental workflow for determining the binding affinity of this compound.

Experimental_Workflow cluster_components Assay Components start Start prep Membrane Preparation (Tissue/Cells) start->prep assay_setup Assay Setup (96-well plate) prep->assay_setup incubation Incubation (25°C, 90 min) assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki determination) counting->analysis end End analysis->end membranes Membranes membranes->assay_setup radioligand [¹²⁵I]-ET-1 radioligand->assay_setup competitor This compound competitor->assay_setup

References

Protocol for Aselacin B Treatment in Cell Culture: A General Guideline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Aselacin B is a novel compound identified as an endothelin receptor inhibitor. As of this writing, detailed, peer-reviewed protocols for its specific application in cell culture are not publicly available. The following application notes and protocols are presented as a general and hypothetical guideline for researchers, scientists, and drug development professionals interested in studying this compound or other novel endothelin receptor inhibitors. The experimental conditions outlined below are based on standard cell culture methodologies for similar compounds and should be optimized for specific cell lines and research questions.

Introduction

This compound is a fungal metabolite that has been identified as an inhibitor of endothelin binding to its receptors.[1][2] Endothelins are potent vasoconstrictor peptides that mediate their effects through two main G protein-coupled receptors: endothelin receptor type A (ETA) and type B (ETB).[2][3] These receptors are involved in a multitude of physiological processes, and their dysregulation is implicated in various pathologies, including cancer, making them a target for therapeutic intervention.[1][3] The binding of endothelin to its receptors can activate several downstream signaling pathways, including those involving Gq, Gs, and Gi proteins, leading to cellular responses such as proliferation, vasoconstriction, and inflammation.[2][4]

This document provides a foundational protocol for the in vitro evaluation of this compound, focusing on the assessment of its cytotoxic effects and its impact on the endothelin signaling pathway.

Materials and Reagents

  • Cell Lines: A panel of relevant cell lines should be selected. This may include cells known to express endothelin receptors, such as various cancer cell lines (e.g., prostate, ovarian, melanoma) or vascular smooth muscle cells.

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C.

  • Cell Culture Media: Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents for Cytotoxicity Assay:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagents (e.g., XTT, WST-1).

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

  • Reagents for Western Blot Analysis:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Other: Phosphate-buffered saline (PBS), 96-well and 6-well cell culture plates, microplate reader, western blot imaging system.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol aims to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against the logarithm of this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of this compound on the phosphorylation of key proteins in the endothelin signaling pathway.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours. Pre-treat the cells with this compound at concentrations around the determined IC50 for 2 hours. Stimulate the cells with endothelin-1 (B181129) (ET-1) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., ERK, Akt) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell Line Tissue of Origin IC50 (µM) after 72h
PC-3 Prostate Cancer Data to be determined
A375 Melanoma Data to be determined

| HUVEC | Endothelial Cells | Data to be determined |

Table 2: Hypothetical Densitometry Analysis of Western Blot Results

Treatment p-ERK / Total ERK (Fold Change) p-Akt / Total Akt (Fold Change)
Vehicle Control 1.0 1.0
ET-1 (100 nM) Data to be determined Data to be determined
This compound (IC50) + ET-1 Data to be determined Data to be determined

| this compound (2x IC50) + ET-1 | Data to be determined | Data to be determined |

Visualizations

Diagrams illustrating the proposed mechanism of action and experimental procedures are crucial for clear communication.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Endothelin-1 Endothelin-1 ET-A Receptor ET-A Receptor Endothelin-1->ET-A Receptor Binds Gq Gq ET-A Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2+ Ca2+ IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival This compound This compound This compound->ET-A Receptor Inhibition

Caption: Representative Endothelin Signaling Pathway and the inhibitory point of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay1 Cytotoxicity Assessment cluster_assay2 Mechanism of Action cluster_analysis Data Analysis and Interpretation A Select and Culture Relevant Cell Lines C Seed Cells in 96-well Plates A->C G Seed Cells in 6-well Plates A->G B Prepare this compound Stock Solution D Treat with Serial Dilutions of this compound for 72h B->D H Treat with this compound (at IC50) and Stimulate with ET-1 B->H C->D E Perform MTT Assay D->E F Determine IC50 Value E->F L Summarize Data in Tables F->L G->H I Cell Lysis and Protein Quantification H->I J Western Blot for p-ERK/ERK, p-Akt/Akt I->J K Analyze Protein Expression J->K K->L M Interpret Results and Draw Conclusions L->M

Caption: General experimental workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for Preclinical Evaluation of Aselacin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aselacin B

This compound is a novel cyclic pentapeptide isolated from Acremonium species, identified as a potent endothelin (ET) receptor antagonist. Endothelins are powerful vasoconstrictor peptides implicated in the pathogenesis of various cardiovascular and fibrotic diseases. By inhibiting the binding of endothelin to its receptors, ETA and ETB, this compound presents a promising therapeutic candidate for conditions characterized by endothelial dysfunction, vasoconstriction, and tissue remodeling, such as pulmonary hypertension and idiopathic pulmonary fibrosis. These application notes provide a framework for the preclinical evaluation of this compound in established animal models.

Mechanism of Action: Endothelin Receptor Signaling Pathway

Endothelin-1 (ET-1) exerts its effects by binding to two G-protein coupled receptors: the ET-A and ET-B receptors. The binding of ET-1 to the ET-A receptor on vascular smooth muscle cells primarily mediates vasoconstriction and cellular proliferation. This occurs through the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades ultimately result in smooth muscle contraction and contribute to vascular remodeling.[1][2][3] The ET-B receptor, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[2][4] However, ET-B receptors on smooth muscle cells can also contribute to vasoconstriction. This compound, as an endothelin receptor antagonist, is hypothesized to competitively block these receptors, thereby inhibiting the downstream signaling pathways responsible for the pathological effects of ET-1.

Endothelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binding AselacinB This compound AselacinB->ETAR Antagonism Gq Gq Protein ETAR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (ER/SR) IP3->Ca_Store Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Vasoconstriction Vasoconstriction Ca_Cytosol->Vasoconstriction MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Figure 1: Proposed Mechanism of Action for this compound.

Experimental Design and Protocols

The following protocols describe the use of well-established animal models to assess the in vivo efficacy of this compound in pulmonary hypertension and pulmonary fibrosis.

Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is a widely used and reproducible method for inducing pulmonary hypertension, characterized by pulmonary vascular remodeling and right ventricular hypertrophy.[5][6][7][8][9]

Experimental Workflow:

MCT_Workflow cluster_setup Study Initiation cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatization Acclimatization (7 days) Baseline Baseline Measurements (Body Weight, SBP) Acclimatization->Baseline MCT Monocrotaline (B1676716) Injection (60 mg/kg, s.c.) Day 0 Baseline->MCT Dosing_Start This compound Dosing (Day 1 - Day 28) MCT->Dosing_Start Monitoring Weekly Monitoring (Body Weight, SBP) Dosing_Start->Monitoring Terminal Terminal Procedures (Day 28) Monitoring->Terminal Hemodynamics Hemodynamic Assessment (RVSP, mPAP) Terminal->Hemodynamics Hypertrophy RV Hypertrophy (Fulton Index) Terminal->Hypertrophy Histology Histopathology (Lung & Heart) Terminal->Histology

Figure 2: Experimental Workflow for the MCT-Induced PH Model.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: House animals for at least 7 days under standard laboratory conditions.

  • Disease Induction: On Day 0, induce pulmonary hypertension with a single subcutaneous injection of monocrotaline (MCT) at 60 mg/kg.[9][10][11]

  • Treatment Groups (n=10 per group):

    • Vehicle Control (Saline)

    • MCT + Vehicle

    • MCT + this compound (Low Dose, e.g., 1 mg/kg/day)

    • MCT + this compound (High Dose, e.g., 10 mg/kg/day)

    • MCT + Positive Control (e.g., Bosentan, 100 mg/kg/day)

  • Drug Administration: Administer this compound or vehicle daily from Day 1 to Day 28 via a suitable route (e.g., subcutaneous injection or oral gavage, depending on preliminary pharmacokinetic data).

  • Monitoring: Record body weight and systolic blood pressure weekly.

  • Terminal Procedures (Day 28):

    • Hemodynamic Assessment: Anesthetize the rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.

    • Right Ventricular Hypertrophy: Euthanize the animals, excise the heart, and calculate the Fulton Index (ratio of right ventricle weight to left ventricle plus septum weight).[11]

    • Histopathology: Collect lung and heart tissues for histological analysis (e.g., H&E and Masson's trichrome staining) to assess pulmonary artery wall thickness and cardiac remodeling.

Hypothetical Data Presentation:

GroupRVSP (mmHg)Fulton Index (RV/LV+S)Pulmonary Artery Medial Wall Thickness (%)
Vehicle Control24.5 ± 2.10.28 ± 0.0315.2 ± 1.8
MCT + Vehicle55.8 ± 4.90.59 ± 0.0538.6 ± 3.5
MCT + this compound (1 mg/kg)42.1 ± 3.70.45 ± 0.0428.9 ± 2.9
MCT + this compound (10 mg/kg)33.6 ± 3.10.35 ± 0.0320.7 ± 2.2
MCT + Bosentan (100 mg/kg)35.2 ± 3.40.38 ± 0.0422.1 ± 2.5
Data are presented as mean ± SEM. This data is for illustrative purposes only.
Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is the most widely used for studying the pathogenesis of pulmonary fibrosis and for evaluating potential anti-fibrotic therapies.[12][13][14][15]

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals for at least 7 days under standard laboratory conditions.

  • Disease Induction: On Day 0, induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (B88199) (1.5 U/kg).[12][16]

  • Treatment Groups (n=10 per group):

    • Vehicle Control (Saline)

    • Bleomycin + Vehicle

    • Bleomycin + this compound (Low Dose, e.g., 1 mg/kg/day)

    • Bleomycin + this compound (High Dose, e.g., 10 mg/kg/day)

    • Bleomycin + Positive Control (e.g., Nintedanib, 60 mg/kg/day)

  • Drug Administration: Administer this compound or vehicle daily from Day 7 to Day 21. Starting treatment at Day 7 targets the established fibrotic phase.[17]

  • Monitoring: Monitor body weight throughout the study.

  • Terminal Procedures (Day 21):

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and total protein concentration.[12][15]

    • Histopathology: Harvest lungs for histological assessment of fibrosis using the Ashcroft scoring method on H&E and Masson's trichrome-stained sections.[12][15]

    • Collagen Content: Measure the total lung collagen content using a hydroxyproline (B1673980) assay.[14][15]

Hypothetical Data Presentation:

GroupAshcroft ScoreLung Hydroxyproline (µ g/lung )BALF Total Protein (mg/mL)
Vehicle Control0.8 ± 0.2110.5 ± 9.80.15 ± 0.03
Bleomycin + Vehicle5.9 ± 0.6285.4 ± 25.10.68 ± 0.09
Bleomycin + this compound (1 mg/kg)4.2 ± 0.5215.7 ± 19.30.45 ± 0.06
Bleomycin + this compound (10 mg/kg)2.8 ± 0.4160.2 ± 15.80.28 ± 0.04
Bleomycin + Nintedanib (60 mg/kg)3.1 ± 0.4175.9 ± 16.20.31 ± 0.05
Data are presented as mean ± SEM. This data is for illustrative purposes only.

Safety and Tolerability

In all animal studies, it is crucial to monitor for signs of toxicity, including changes in body weight, food and water intake, clinical signs of distress, and mortality. At the termination of the studies, major organs should be collected for histopathological evaluation to identify any potential off-target toxicities.

Conclusion

These detailed protocols provide a robust framework for the preclinical evaluation of this compound in relevant animal models of pulmonary hypertension and pulmonary fibrosis. The proposed experimental designs and endpoints will allow for a comprehensive assessment of the therapeutic potential of this compound. The provided data tables, although hypothetical, serve as a template for organizing and presenting efficacy data. The successful demonstration of efficacy and safety in these models will be a critical step in the advancement of this compound towards clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Aselacin B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Aselacin B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the core structure of this compound?

A1: this compound is a cyclic pentapeptolide. Its core cyclic structure is cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr]. An exocyclic D-Gln is attached to this ring, which is further functionalized with a long-chain fatty acid. The precise structure of the fatty acid chain differentiates this compound from other Aselacins like A and C.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Solid-Phase Peptide Synthesis (SPPS) of a "difficult" sequence: The presence of D-amino acids and the tryptophan residue can lead to aggregation of the growing peptide chain on the resin, resulting in incomplete reactions and low yields.

  • Macrocyclization: The head-to-tail cyclization of the linear peptide precursor is an entropically unfavorable process. Competition from intermolecular oligomerization can significantly reduce the yield of the desired cyclic product.

  • Purification: The final product and its intermediates are often hydrophobic due to the tryptophan residue and the fatty acid chain, making purification by standard HPLC challenging.

Q3: What strategies can be employed to overcome peptide aggregation during SPPS?

A3: To mitigate on-resin aggregation, consider the following:

  • Use of specialized resins: Polystyrene resins modified with polyethylene (B3416737) glycol (PEG) can improve the solvation of the growing peptide chain.

  • Microwave-assisted synthesis: Microwave irradiation can accelerate coupling and deprotection steps, potentially reducing aggregation by minimizing reaction times.

  • Chaotropic agents: The addition of chaotropic agents to the coupling and deprotection solutions can disrupt secondary structures that lead to aggregation.

Q4: Which coupling reagents are recommended for the synthesis of the linear this compound precursor?

A4: For the coupling of protected amino acids during SPPS, aminium-derived coupling reagents are highly effective. A common and reliable combination is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a tertiary amine base such as DIEA (N,N-Diisopropylethylamine).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of linear peptide after SPPS - Incomplete coupling reactions due to peptide aggregation. - Steric hindrance from bulky protecting groups.- Switch to a microwave-assisted SPPS protocol. - Use a resin with a lower substitution level. - Double couple problematic amino acid residues.
Multiple peaks in HPLC after cleavage from resin - Deletion sequences from incomplete couplings. - Racemization of amino acids during activation.- Optimize coupling times and reagent concentrations. - Use an alternative activating agent that is less prone to causing racemization.
Low yield of cyclic peptide after macrocyclization - Intermolecular oligomerization is favored over intramolecular cyclization. - The linear peptide adopts a conformation unfavorable for cyclization.- Perform the cyclization reaction under high dilution conditions (typically 0.1-1 mM). - Introduce a "turn-inducing" element, such as a pseudoproline dipeptide, into the linear precursor.
Difficulty in purifying the final product - The peptide is highly hydrophobic and may aggregate in the HPLC column. - Co-elution with closely related impurities.- Use a C4 or C8 reverse-phase column instead of a C18 column for very hydrophobic peptides. - Optimize the HPLC gradient to achieve better separation. - Employ a multi-step purification strategy, potentially including ion-exchange chromatography before the final RP-HPLC step.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor

This protocol is based on the Fmoc/tBu strategy.

  • Resin Swelling: Swell Rink-amide MBHA resin in N,N-Dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activated amino acid solution.

    • Add the solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.

  • Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence (Thr-Ala-Trp-Ser-Gly).

  • Attachment of Exocyclic Moiety: Couple Fmoc-D-Gln(Trt)-OH to the N-terminus of the resin-bound peptide using the same coupling protocol.

  • Acylation with Fatty Acid:

    • Deprotect the Fmoc group of the terminal D-Gln.

    • Couple the desired long-chain fatty acid using a suitable carbodiimide (B86325) activating agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide and wash with cold ether.

    • Dry the crude linear peptide under vacuum.

Protocol 2: Macrocyclization
  • Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (0.1 mM).

  • Cyclization:

    • Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equivalents) and DIEA (3 equivalents).

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by LC-MS.

  • Work-up:

    • Remove the DMF under high vacuum.

    • Dissolve the residue in a suitable solvent for purification.

Protocol 3: Purification by RP-HPLC
  • Column: Use a preparative C18 reverse-phase HPLC column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 10% to 90% Solvent B over 60 minutes.

  • Detection: Monitor the elution at 220 nm and 280 nm (for the tryptophan residue).

  • Fraction Collection: Collect fractions containing the desired product.

  • Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Quantitative Data Summary

Step Parameter Typical Value/Range Reference
SPPS Coupling Time per Amino Acid1-4 hoursGeneral SPPS protocols
Deprotection Time20-30 minutesGeneral SPPS protocols
Cleavage Time2-4 hoursGeneral SPPS protocols
Macrocyclization Reaction Concentration0.1 - 1 mM--INVALID-LINK--
Reaction Time12-48 hours--INVALID-LINK--
Typical Yield10-50%--INVALID-LINK--
RP-HPLC Purification Flow Rate (Preparative)10-20 mL/minGeneral HPLC protocols
Purity after Purification>95%General HPLC protocols

Visualizations

experimental_workflow cluster_sp_synthesis Solid-Phase Peptide Synthesis cluster_cyclization Macrocyclization cluster_purification Purification & Analysis resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling wash Washing coupling->wash repeat Repeat for Sequence wash->repeat repeat->deprotection1 Next Amino Acid exocyclic_coupling Exocyclic Moiety Coupling repeat->exocyclic_coupling Sequence Complete acylation Fatty Acid Acylation exocyclic_coupling->acylation cleavage Cleavage from Resin acylation->cleavage dissolution High Dilution cleavage->dissolution cyclization_reaction Cyclization Reaction dissolution->cyclization_reaction workup Solvent Removal cyclization_reaction->workup hplc RP-HPLC workup->hplc analysis Purity & Identity Check hplc->analysis lyophilization Lyophilization analysis->lyophilization >95% Pure final_product This compound lyophilization->final_product

Caption: Experimental workflow for the total synthesis of this compound.

Caption: Troubleshooting logic for this compound synthesis.

References

Aselacin B experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Aselacin B Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility. This compound is a novel, potent, and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.[1] Achieving consistent results is critical for accurately interpreting its effects on cellular processes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By binding to the ATP pocket of these enzymes, it prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2.[2] This leads to the inhibition of the MAPK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability and reproducibility, this compound should be stored as a powder at -20°C, protected from light. For experimental use, prepare a stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture media does not exceed a level that affects cell viability (typically <0.1%).

Q3: How stable is this compound in cell culture media?

A3: this compound is generally stable in cell culture media for standard experimental durations (e.g., up to 72 hours) when incubated at 37°C. However, prolonged incubation or exposure to high concentrations of serum components may affect its stability and effective concentration. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.

Q4: Is it necessary to optimize experimental conditions for each cell line?

A4: Yes, optimization is crucial. Different cell lines can have varying metabolic rates, doubling times, and sensitivities to this compound.[3] Key parameters to optimize for each cell line include cell seeding density, treatment duration, and the concentration of this compound required to achieve the desired biological effect.

Troubleshooting Guide: Cell-Based Assays

Issue 1: High Variability in IC50 Values from Cell Viability Assays (e.g., MTT, MTS)

High variability in IC50 values is a common issue that can obscure the true potency of a compound.[4] Factors ranging from cell handling to assay conditions can contribute to this problem.[4]

Q: My IC50 values for this compound vary significantly between experiments. What are the common causes and how can I fix this?

A: Several factors can lead to inconsistent IC50 values. Below are the most common causes and their solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density Ensure a uniform number of cells is seeded in each well. Perform a cell density optimization experiment to find the linear range where absorbance is proportional to cell number.
Variable Incubation Times Standardize the incubation time with this compound and the assay reagent (e.g., MTT). A typical incubation time with the reagent is 2-4 hours, but this should be optimized.[3]
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Ensure the final solvent concentration is low and consistent across all wells.
Interference with Assay Reagent Test this compound in a cell-free medium with the viability reagent to check for direct chemical reactions that could alter the colorimetric or luminescent output.[3]
Cell Culture Conditions Use cells within a consistent and low passage number range. Ensure consistent temperature, humidity, and CO2 levels during incubation.[4]
Data Presentation: Effect of Seeding Density on this compound IC50

The following table illustrates hypothetical data showing how different initial cell seeding densities can impact the apparent IC50 value of this compound in an A375 melanoma cell line after a 48-hour treatment.

Seeding Density (cells/well) Apparent IC50 (nM) Observation
2,00095Low cell numbers can lead to a weaker signal-to-noise ratio, potentially increasing variability.
5,00052Within the optimal range for this cell line, providing a robust and reproducible signal.
10,00055Also within the optimal range, showing consistent results.
20,000150Over-confluence can lead to nutrient depletion and changes in cell metabolism, altering the response to the inhibitor.
Detailed Protocol: MTT Cell Viability Assay

This protocol provides a standardized method for assessing cell viability in response to this compound treatment.[5][6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.[7]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a plate reader.[6]

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24 hours seed->incubate1 prep_compound Prepare this compound serial dilutions incubate1->prep_compound add_compound Add compound to cells prep_compound->add_compound incubate2 Incubate for 48 hours add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Troubleshooting Guide: Biochemical & Mechanistic Assays

Issue 2: Inconsistent Inhibition in Western Blots for Phospho-ERK (p-ERK)

Western blotting for phosphorylated proteins is prone to variability if not performed with care.[9] Inconsistent p-ERK inhibition can result from issues in sample preparation, antibody handling, or the blotting procedure itself.

Q: I'm seeing variable p-ERK inhibition with this compound in my Western blots. How can I improve reproducibility?

A: Achieving reproducible results for phospho-proteins requires careful attention to detail at every step.

Potential Cause Recommended Solution
Phosphatase Activity Always use lysis buffers containing a fresh cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times to minimize enzymatic activity.
Inconsistent Protein Loading Accurately determine the protein concentration of each lysate using a BCA or Bradford assay. Load equal amounts of total protein for each sample.[2]
Poor Antibody Performance Use a validated phospho-specific antibody. Optimize the antibody dilution and incubation time. Always include positive and negative controls.
Inefficient Protein Transfer Ensure proper contact between the gel and the PVDF membrane during transfer. After transfer, you can stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[10]
Inappropriate Blocking Buffer Avoid using milk as a blocking agent for phospho-protein detection, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.
Normalization Issues To accurately quantify changes in phosphorylation, you must normalize the p-ERK signal to the total ERK signal from the same blot.[11] This is crucial for correcting for any variations in protein loading.[12]
Detailed Protocol: Western Blot for p-ERK and Total ERK

This protocol provides a method for detecting changes in ERK phosphorylation following treatment with this compound.[2]

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice using a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[2]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.[2]

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.[2]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection:

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.[10]

  • Stripping and Re-probing:

    • To normalize the p-ERK signal, strip the membrane and re-probe it with an antibody for total ERK.[11]

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each sample.[2]

G cluster_inhibition AselacinB This compound AselacinB->inhibition_point MEK MEK

Issue 3: Low or No Activity in In-Vitro Kinase Assays

An in-vitro kinase assay is essential for confirming the direct inhibitory activity of this compound on MEK1/2. A lack of activity can be due to several factors.[13]

Q: My in-vitro kinase assay shows weak or no inhibition with this compound, even though it works in cells. What could be wrong?

A: This discrepancy often points to issues with the assay components or conditions.

Potential Cause Recommended Solution
Inactive Enzyme or Substrate Confirm the activity of your recombinant MEK1/2 enzyme and the integrity of your substrate (e.g., inactive ERK). Use a positive control inhibitor known to target MEK.
Incorrect ATP Concentration As an ATP-competitive inhibitor, the IC50 of this compound is highly dependent on the ATP concentration. Use an ATP concentration that is close to the Km value for the enzyme to get a physiologically relevant IC50.[13]
Improper Compound Dilution Ensure that this compound is fully dissolved in the assay buffer and that the final concentration of the solvent (e.g., DMSO) does not interfere with the enzyme's activity.
Assay Readout Issues If using a luminescence-based assay (e.g., measuring ATP consumption), ensure that this compound does not interfere with the luciferase enzyme. Run a control without the kinase to check for this.[13]
Detailed Protocol: In-Vitro MEK1 Kinase Assay

This protocol describes a general method for measuring the kinase activity of MEK1 and its inhibition by this compound using a radiometric or luminescence-based method.[14]

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare serial dilutions of this compound in the reaction buffer.

    • Prepare a solution of recombinant active MEK1 and its substrate (e.g., inactive ERK2).

  • Kinase Reaction:

    • In a microplate, add the MEK1 enzyme to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) and incubate for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a mix of the ERK2 substrate and ATP. For radiometric assays, this will include [γ-³²P]ATP.[15]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Detection:

    • Radiometric Method: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.[14]

    • Luminescence Method (e.g., Kinase-Glo®): Add a reagent that measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.[16]

  • Data Analysis:

    • Plot the kinase activity against the log concentration of this compound to calculate the IC50 value.

G start Inconsistent p-ERK Signal check_loading Is Total ERK Level Consistent? start->check_loading check_lysis Is Lysis Buffer Fresh w/ Inhibitors? check_loading->check_lysis Yes solution_loading Re-quantify Protein & Reload check_loading->solution_loading No check_blocking Is Blocking Buffer BSA (not milk)? check_lysis->check_blocking Yes solution_lysis Prepare Fresh Lysis Buffer check_lysis->solution_lysis No check_antibody Is p-ERK Antibody Validated? check_blocking->check_antibody Yes solution_blocking Switch to 5% BSA in TBST check_blocking->solution_blocking No solution_antibody Test New Antibody/Dilution check_antibody->solution_antibody No end_node Reproducible Result check_antibody->end_node Yes solution_loading->start Re-run solution_lysis->start Re-run solution_blocking->start Re-run solution_antibody->start Re-run

References

Technical Support Center: Refinement of Aselacin B Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and refinement of Aselacin B from Acremonium sp. cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a cyclic peptolide, a type of secondary metabolite, that has been identified as an endothelin receptor antagonist. It is produced by certain species of fungi belonging to the genus Acremonium.[1]

Q2: What are the general steps involved in the extraction and purification of this compound?

A2: The general workflow for obtaining purified this compound involves:

  • Fermentation of the Acremonium sp. culture.

  • Separation of the fungal biomass (mycelium) from the culture broth.

  • Extraction of this compound from the mycelium and/or the culture broth using organic solvents.

  • Concentration of the crude extract.

  • Purification of this compound from the crude extract using chromatographic techniques.

Q3: Which solvents are most effective for extracting this compound?

A3: While specific data for this compound is limited, for cyclic peptides produced by fungi, solvents such as ethyl acetate (B1210297), methanol, and acetonitrile (B52724) are commonly used. The choice of solvent will depend on the polarity of this compound. It is recommended to perform small-scale pilot extractions with different solvents to determine the most efficient one for your specific fungal strain and fermentation conditions.

Q4: At what stage of fermentation is this compound production typically highest?

A4: The production of secondary metabolites like this compound is often highest during the stationary phase of fungal growth. It is advisable to generate a time-course profile of your fermentation to identify the optimal harvest time for maximal yield.

Q5: How can I quantify the amount of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound. You will need to develop a method using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid). Detection can be performed using a UV detector at a wavelength where this compound absorbs maximally.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Suboptimal fermentation conditions. 2. Inefficient extraction solvent or procedure. 3. This compound degradation during extraction. 4. Incorrect harvesting time.1. Optimize fermentation parameters such as media composition, pH, temperature, and aeration. 2. Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, dichloromethane). Consider using extraction enhancement techniques like ultrasonication. 3. Work at lower temperatures during extraction and evaporation. Ensure the pH of the extraction solvent is suitable for this compound stability. 4. Perform a time-course study of the fermentation to determine the peak production of this compound.
Poor Purity of Crude Extract 1. Co-extraction of a large number of other fungal metabolites. 2. Presence of pigments and other interfering substances.1. Employ a multi-step extraction or a liquid-liquid partitioning to separate compounds based on their polarity. 2. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids. Use solid-phase extraction (SPE) for initial cleanup.
Degradation of this compound during Purification 1. pH instability. 2. Temperature sensitivity. 3. Enzymatic degradation from residual fungal enzymes.1. Determine the optimal pH for this compound stability and buffer all solutions accordingly during purification. 2. Perform all purification steps at a low temperature (e.g., 4°C). 3. Ensure complete removal of fungal cells before extraction. Consider adding protease inhibitors if degradation is suspected.
Difficulty in Separating this compound from Structurally Similar Analogs (e.g., Aselacin A and C) 1. Insufficient resolution of the chromatographic method.1. Optimize the HPLC or other chromatographic methods. This may involve trying different stationary phases (columns), mobile phase gradients, and flow rates. Consider using preparative HPLC for fine separation.
Inconsistent Extraction Yields 1. Variability in fermentation batches. 2. Inconsistent extraction procedure.1. Standardize the fermentation protocol, including inoculum preparation and all culture conditions. 2. Maintain consistent solvent-to-broth ratios, extraction times, and agitation speeds.

Data Presentation: this compound Extraction Parameters

The following table provides a template for recording and comparing quantitative data from your this compound extraction experiments. Example data is provided for illustrative purposes.

Parameter Experiment 1 (Example) Experiment 2 (Example) Experiment 3 (Example)
Fungal Strain Acremonium sp. XYZ-1Acremonium sp. XYZ-1Acremonium sp. XYZ-1
Fermentation Time (days) 141414
Extraction Solvent Ethyl AcetateMethanolDichloromethane
Solvent-to-Broth Ratio (v/v) 1:11:11:1
Extraction Temperature (°C) 252525
Extraction pH 6.07.06.0
Crude Extract Yield (mg/L) 15012095
This compound Purity in Crude Extract (%) 151210
Final Purified this compound Yield (mg/L) 20159

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fungal Culture
  • Harvesting: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction of Mycelium:

    • Homogenize the wet mycelial cake with a suitable organic solvent (e.g., ethyl acetate or methanol) at a 1:3 (w/v) ratio.

    • Agitate the mixture on a shaker at room temperature for 4-6 hours.

    • Separate the solvent extract from the mycelial debris by filtration.

    • Repeat the extraction process two more times with fresh solvent.

    • Pool the solvent extracts.

  • Extraction of Broth:

    • Perform a liquid-liquid extraction of the culture broth with an equal volume of a water-immiscible solvent like ethyl acetate.

    • Separate the organic phase.

    • Repeat the extraction twice more.

    • Pool the organic extracts.

  • Concentration: Combine all solvent extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation: Pack a glass column with silica (B1680970) gel or a reversed-phase C18 stationary phase, equilibrated with a non-polar solvent (e.g., hexane for silica gel) or the initial mobile phase for C18.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution:

    • For silica gel, start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., a gradient of hexane to ethyl acetate to methanol).

    • For C18, start with a polar mobile phase (e.g., water or a low percentage of acetonitrile/methanol) and gradually increase the organic solvent concentration.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure.

Mandatory Visualizations

Extraction_Workflow Fermentation Acremonium sp. Fermentation Separation Separation of Mycelium and Broth Fermentation->Separation Mycelium_Extraction Mycelium Extraction (e.g., Ethyl Acetate) Separation->Mycelium_Extraction Broth_Extraction Broth Extraction (e.g., Ethyl Acetate) Separation->Broth_Extraction Pooling Pooling of Extracts Mycelium_Extraction->Pooling Broth_Extraction->Pooling Concentration Concentration (Rotary Evaporation) Pooling->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Silica Gel, C18) Crude_Extract->Purification Pure_Aselacin_B Pure this compound Purification->Pure_Aselacin_B

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic Start Low this compound Yield Check_Fermentation Review Fermentation Parameters (Media, pH, Temp, Time) Start->Check_Fermentation Check_Extraction Evaluate Extraction Protocol (Solvent, Ratio, Temp) Start->Check_Extraction Check_Degradation Investigate Potential Degradation (pH, Temp Stability) Start->Check_Degradation Optimize_Fermentation Optimize Fermentation Check_Fermentation->Optimize_Fermentation Optimize_Extraction Optimize Extraction Check_Extraction->Optimize_Extraction Stabilize_Product Implement Stabilization Measures (e.g., lower temp, buffer pH) Check_Degradation->Stabilize_Product Improved_Yield Improved Yield Optimize_Fermentation->Improved_Yield Optimize_Extraction->Improved_Yield Stabilize_Product->Improved_Yield

Caption: Troubleshooting Logic for Low this compound Yield.

References

Addressing cytotoxicity of Aselacin B in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity observed during cell-based assays with Aselacin B.

Frequently Asked Questions (FAQs)

Q1: My initial screens with this compound show high cytotoxicity across multiple unrelated cell lines. What are the first steps to troubleshoot this?

A1: When encountering broad-spectrum cytotoxicity with a novel compound like this compound, it is essential to first rule out experimental artifacts before concluding it is a characteristic of the compound. Initial troubleshooting should focus on the following:

  • Compound Solubility and Stability: Visually inspect your treatment wells for any signs of precipitation. Poor solubility can lead to compound aggregates that cause physical stress to cells. Additionally, assess the stability of this compound in your culture medium over the course of the experiment, as degradation products may be more toxic.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells. It is recommended to keep the final DMSO concentration at or below 0.1% (v/v). Always include a vehicle control group treated with the same concentration of solvent as your highest this compound dose.[1][2][3]

  • Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, a compound with reducing properties could convert MTT reagent, leading to a false viability signal.[4] Run a cell-free control with this compound and your assay reagents to check for direct chemical interference.

Q2: How can I differentiate between intended on-target cytotoxicity and non-specific off-target effects of this compound?

A2: Differentiating on-target from off-target cytotoxicity is a critical step in drug development. Here are several strategies:

  • Cell Line Panel Screening: Test this compound against a panel of cell lines with varying expression levels of its intended target, the endothelin receptor. If the cytotoxicity correlates with receptor expression, it is more likely to be an on-target effect.

  • Target Engagement Assays: Perform an assay to confirm that this compound is binding to the endothelin receptor at concentrations that align with the observed cytotoxicity.

  • Rescue Experiments: If the downstream signaling of the endothelin receptor is known, attempt to "rescue" the cells from cytotoxicity by modulating a downstream component of that pathway.

Q3: The cytotoxicity of this compound varies significantly between experiments. What could be causing this lack of reproducibility?

A3: Poor reproducibility in cytotoxicity assays often points to inconsistencies in experimental conditions. Key factors to standardize include:

  • Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cell viability is greater than 95% before seeding.

  • Seeding Density: Optimize and standardize the cell seeding density to prevent issues related to overgrowth or sparseness, which can affect cellular responses to a compound.[5]

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.

Q4: I am observing a bell-shaped dose-response curve, where the cytotoxic effect of this compound decreases at higher concentrations. What could be the cause?

A4: A bell-shaped dose-response curve is a known phenomenon that can be caused by several factors:[6][7]

  • Compound Precipitation: At high concentrations, this compound may be precipitating out of the solution, which would reduce the effective concentration available to the cells.[6]

  • Assay Interference: High concentrations of a colored compound can interfere with colorimetric assays. Additionally, some compounds can directly interact with assay reagents at high concentrations.[6]

  • Complex Biological Responses: It is possible that at very high concentrations, this compound could be triggering secondary, pro-survival pathways in the cells.

It is recommended to visually inspect the wells for precipitation and to run a cell-free control to test for direct assay interference.[6]

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity at Low Concentrations of this compound
Problem Potential Cause Suggested Solution
High cytotoxicity in all tested cell lines (IC50 < 1 µM) 1. Compound instability in culture media leading to a more toxic byproduct.2. Contamination of the compound stock or cell culture.3. The compound is inherently highly potent.1. Assess the stability of this compound in the culture medium over the time course of your experiment using methods like HPLC.2. Test for mycoplasma and other common cell culture contaminants. Consider re-synthesis or re-purification of this compound.3. Expand the concentration range to include much lower doses (pM to nM range) to accurately determine the IC50.
No dose-response relationship observed (all concentrations are toxic) 1. The compound has reached maximum toxicity at the lowest tested concentration.2. The compound is not bioavailable to the cells (e.g., binding to serum proteins).1. Test a much wider and lower range of concentrations.2. Consider reducing the serum concentration in your culture medium during the treatment period. Be aware that this can also affect cell health.
High signal in "no cell" control wells The compound interferes with the assay reagent (e.g., reduces MTT or has intrinsic fluorescence).1. Run a cell-free control with this compound and the assay reagent.2. If interference is confirmed, consider switching to a different cytotoxicity assay with a different detection method (e.g., from a metabolic assay to a membrane integrity assay like LDH release).[4]
Guide 2: Differentiating this compound-Induced Apoptosis from Necrosis
Question Answer and Recommended Actions
How can I determine if this compound is causing apoptosis or necrosis? The mode of cell death can be determined by examining key morphological and biochemical markers. Apoptosis is a programmed cell death characterized by caspase activation, cell shrinkage, and the formation of apoptotic bodies. Necrosis is an uncontrolled cell death characterized by cell swelling and rupture of the plasma membrane.[8][9][10]
What are the first steps to differentiate these pathways? A combination of assays is recommended for accurate determination.[11] A good starting point is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V detects phosphatidylserine (B164497) on the outer leaflet of the cell membrane (an early apoptotic marker), while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[9]
What if the results from Annexin V/PI staining are ambiguous? If the Annexin V/PI results are not clear, you should probe for key protein markers specific to each pathway. For apoptosis, look for the activation of caspases (e.g., cleaved Caspase-3). For necroptosis (a programmed form of necrosis), look for the phosphorylation of RIPK1 and MLKL.[9] Western blotting is a suitable method for this analysis.
Can I use inhibitors to confirm the cell death pathway? Yes, specific inhibitors are powerful tools. To confirm apoptosis, use a pan-caspase inhibitor like Z-VAD-fmk. If cell death is blocked, it suggests an apoptotic mechanism. To investigate necroptosis, use a RIPK1 inhibitor like Necrostatin-1. If this inhibitor prevents cell death, necroptosis is likely involved.[9]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

This table illustrates how the cytotoxic effects of this compound might vary across different cell lines, potentially correlating with the expression of its target, the endothelin receptor.

Cell LineTissue of OriginEndothelin Receptor ExpressionThis compound IC50 (µM)
HEK293 Human Embryonic KidneyLow> 50
A549 Human Lung CarcinomaModerate25.3
MCF-7 Human Breast AdenocarcinomaHigh5.8
U-87 MG Human GlioblastomaHigh2.1

Table 2: Effect of Incubation Time on this compound Cytotoxicity in MCF-7 Cells

This table shows hypothetical data on how the duration of exposure to this compound could impact its apparent cytotoxicity.

Incubation TimeThis compound IC50 (µM)
24 hours 15.2
48 hours 5.8
72 hours 2.5

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[6][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged membranes, a marker of cytotoxicity.[14][15]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using an opaque-walled 96-well plate.

  • Controls: Prepare a "maximum LDH release" control by adding a lysis solution to untreated cells 45 minutes before the end of the incubation. Also, include a "no cell" background control.

  • Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reagent to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Readout: Measure the absorbance at 490 nm.

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][13]

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the determined time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

G A Unexpected Cytotoxicity Observed B Check for Compound Precipitation A->B C Run Solvent Toxicity Control A->C D Perform Cell-Free Assay Interference Test A->D E Precipitate Observed? B->E F Solvent is Toxic? C->F G Interference Detected? D->G E->F No H Improve Solubility (e.g., use cyclodextrin, lower concentration) E->H Yes F->G No I Lower Solvent Concentration (e.g., DMSO < 0.1%) F->I Yes J Switch to a Different Assay (e.g., LDH, Live/Dead Stain) G->J Yes K Artifacts Ruled Out. Proceed with Mechanistic Studies. G->K No H->A Re-test I->A Re-test J->A Re-test

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

aselacin This compound receptor Endothelin Receptor aselacin->receptor stress Cellular Stress (e.g., ER Stress) receptor->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic pathway of drug-induced apoptosis.

start Treat Cells with this compound harvest Harvest Adherent & Floating Cells start->harvest stain Stain with Annexin V-FITC & Propidium Iodide (PI) harvest->stain flow Analyze by Flow Cytometry stain->flow q1 Live Cells (Annexin V-, PI-) flow->q1 q2 Early Apoptosis (Annexin V+, PI-) flow->q2 q3 Late Apoptosis/Necrosis (Annexin V+, PI+) flow->q3 q4 Necrosis (Annexin V-, PI+) flow->q4

Caption: Experimental workflow for differentiating apoptosis and necrosis.

References

Technical Support Center: Aselacin B Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Aselacin B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a naturally occurring cyclic pentapeptolide. Its structure consists of a cyclic peptide core, cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr], with an exocyclic D-Gln residue. This D-Gln is attached to a functionalized long-chain fatty acid.[1] This complex structure, containing both peptide and polyketide-like features, makes it susceptible to specific degradation pathways.

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:

  • Hydrolysis: The ester and amide bonds within the cyclic peptolide structure are susceptible to cleavage by water.[2][3] This can lead to the opening of the cyclic structure and loss of biological activity.

  • Oxidation: Certain amino acid residues, particularly Tryptophan (Trp), are prone to oxidation.[4][5][6][7] The long fatty acid chain may also be susceptible to oxidation. Oxidation can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[7]

Q3: What are the optimal storage conditions for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or, for extended periods, at -80°C.[5][8][9][10][11]

  • Moisture: Keep in a tightly sealed container, preferably in a desiccator with a suitable desiccant, to protect it from moisture, as peptides are often hygroscopic.[5][8][9]

  • Light: Protect from light by using an amber vial or by storing it in a dark place.[4][5][9][11]

  • Oxygen: For maximal stability, especially given the presence of oxidation-prone residues, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][10]

Q4: Can I store this compound in solution?

Storing this compound in solution is not recommended for long periods. Peptides in solution are much more susceptible to chemical degradation than in their lyophilized form.[5][8][10] If temporary storage in solution is necessary:

  • Use a sterile, slightly acidic buffer (pH 5-6).[6][11]

  • Prepare aliquots to avoid repeated freeze-thaw cycles.[4][5][10]

  • Store frozen at -20°C for short-term storage (up to a few weeks) or -80°C for slightly longer periods.[8][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity after storage. Hydrolysis of ester or amide bonds due to moisture.Store lyophilized powder in a desiccator at -20°C or below.[8][9] Allow the vial to warm to room temperature before opening to prevent condensation.[5][10]
Oxidation of sensitive amino acid residues (e.g., Tryptophan).Purge the vial with an inert gas like argon or nitrogen before sealing and storing.[5][10] Use antioxidants in solutions if compatible with downstream applications.
Appearance of new peaks in HPLC analysis after storage. Degradation of this compound into smaller fragments.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.[13][14][15][16]
Photodegradation from exposure to light.Always store this compound, both as a solid and in solution, protected from light.[9][11]
Difficulty dissolving the lyophilized powder. The peptide may have absorbed moisture, leading to aggregation.Ensure proper handling of the lyophilized powder by allowing it to reach room temperature in a desiccator before opening.[5][8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • Acetonitrile (ACN), HPLC grade
  • Formic acid (FA), LC-MS grade
  • Photostability chamber
  • HPLC-UV/MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidation: Dissolve this compound in 3% H₂O₂ and store at room temperature for 24 hours.
  • Thermal Degradation: Store lyophilized this compound at 80°C for 48 hours.
  • Photodegradation: Expose lyophilized this compound to light in a photostability chamber according to ICH Q1B guidelines.
  • Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and mass spectrometry detection, to separate and identify degradation products.[17][18][19][20]

Protocol 2: Long-Term Stability Study of Lyophilized this compound

This protocol is for assessing the long-term stability of lyophilized this compound under recommended storage conditions.

1. Materials:

  • Lyophilized this compound in sealed amber vials
  • Stability chambers/freezers set to:
  • -20°C ± 2°C
  • 4°C ± 2°C
  • 25°C ± 2°C / 60% ± 5% RH (accelerated condition)
  • HPLC-UV/MS system

2. Procedure:

  • Place a set of vials in each storage condition.
  • At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove one vial from each condition.
  • Allow the vial to equilibrate to room temperature in a desiccator.
  • Reconstitute the sample and analyze for purity and degradation products using a validated stability-indicating HPLC method.
  • Record any changes in physical appearance (color, texture).

Data Presentation

Table 1: Hypothetical Stability of Lyophilized this compound under Different Storage Conditions

Storage ConditionTime (Months)Purity (%)Major Degradant 1 (%)Major Degradant 2 (%)
-80°C 099.8< 0.1< 0.1
1299.7< 0.10.1
2499.60.10.1
-20°C 099.8< 0.1< 0.1
1299.20.30.2
2498.50.60.4
4°C 099.8< 0.1< 0.1
697.11.20.8
1294.52.51.5
25°C / 60% RH 099.8< 0.1< 0.1
390.34.82.7
682.18.95.3

Visualizations

degradation_pathway cluster_main This compound Storage cluster_pathways Degradation Pathways aselacin_b This compound (Lyophilized) storage_conditions Storage Conditions - Temperature - Moisture - Light - Oxygen aselacin_b->storage_conditions Exposure to degradation Degradation storage_conditions->degradation Improper stable_product Stable this compound storage_conditions->stable_product Optimal hydrolysis Hydrolysis (Ester/Amide Cleavage) degradation->hydrolysis oxidation Oxidation (e.g., Trp residue) degradation->oxidation

Caption: Logical workflow for maintaining this compound stability.

experimental_workflow cluster_workflow Forced Degradation Experimental Workflow start This compound Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress_conditions analysis Analytical Testing (HPLC-UV/MS) stress_conditions->analysis identification Identify Degradation Products analysis->identification method_development Develop Stability-Indicating Method identification->method_development

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimization of Fermentation Conditions for Aselacin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for the production of Aselacin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a secondary metabolite with potential therapeutic applications. It is produced by certain fungal strains belonging to the genus Acremonium.

Q2: What are the key fermentation parameters to consider for optimizing this compound production?

The critical parameters for optimizing the fermentation of Acremonium species for secondary metabolite production, which can be applied to this compound, include media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate.

Q3: What are common sources of carbon and nitrogen that influence secondary metabolite production in Acremonium?

Various carbon and nitrogen sources can significantly impact the yield of secondary metabolites. For Acremonium species, glucose, sucrose, and lactose (B1674315) are common carbon sources, while peptone, yeast extract, and ammonium (B1175870) salts are frequently used as nitrogen sources. The carbon-to-nitrogen (C/N) ratio is a critical factor to optimize.

Q4: What is the typical morphology of Acremonium in submerged culture, and how does it affect production?

Acremonium species can exhibit different morphologies in submerged culture, including filamentous mycelia and arthrospores. Changes in morphology, such as the formation of dense pellets or clumps, can affect nutrient uptake and oxygen transfer, thereby impacting product formation. High viscosity of the culture broth due to extensive mycelial growth is a common challenge.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of this compound fermentation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Production - Suboptimal media composition- Incorrect pH or temperature- Inadequate aeration or agitation- Poor inoculum quality- Systematically evaluate different carbon and nitrogen sources (see Table 1 for reference).- Optimize the C/N ratio.- Perform a pH and temperature optimization study (see Table 1 for reference ranges).- Increase dissolved oxygen levels by adjusting aeration and agitation rates.- Ensure a healthy and actively growing inoculum is used.
High Biomass, Low Product Yield - Nutrient limitation for secondary metabolism- Catabolite repression by rapidly consumed carbon sources- Implement a fed-batch strategy to maintain optimal nutrient levels.- Test alternative, more slowly metabolized carbon sources to avoid repression of secondary metabolite biosynthesis.
Poor Growth of Acremonium - Inappropriate media components- Presence of inhibitory substances- Contamination- Screen different basal media.- Ensure all media components are of high quality and free of inhibitors.- Implement strict aseptic techniques and consider using antifungal agents if bacterial contamination is a recurring issue.
High Viscosity of Culture Broth - Excessive mycelial growth leading to clumping- Optimize inoculum density to control initial biomass.- Adjust agitation speed to manage mycelial morphology and prevent excessive clumping.- Consider the use of fed-batch feeding to control the growth rate.
Foaming - High protein content in the medium- High agitation and aeration rates- Add antifoaming agents (e.g., silicone-based) as needed.- Optimize agitation and aeration to minimize excessive foam generation.
Contamination - Non-sterile equipment or media- Airborne microbes- Ensure thorough sterilization of the fermenter, media, and all additions.- Maintain a positive pressure inside the fermenter.- Work in a clean environment and use proper aseptic techniques during inoculation and sampling.

Data Presentation

While specific quantitative data for the optimization of this compound production is not widely published, the following table provides a summary of optimized conditions for the production of another secondary metabolite, Cephalosporin C, by Acremonium chrysogenum. This data can serve as a valuable starting point for designing experiments for this compound production.[1]

Table 1: Optimized Fermentation Parameters for Cephalosporin C Production by Acremonium chrysogenum (Reference for this compound Optimization) [1]

ParameterOptimized Value/Range
Inoculum Size 1% (v/v)
pH Controlled at 4.0
Temperature 28 °C
Aeration Rate 1 vvm (volume of air per volume of medium per minute)
Agitation Rate 400 rpm
Carbon Source Sucrose, Glucose
Nitrogen Source Ammonium sulfate, Peptone

Experimental Protocols

1. Media Preparation and Sterilization

  • Objective: To prepare a sterile nutrient medium for the cultivation of the this compound-producing Acremonium species.

  • Protocol:

    • Weigh and dissolve all media components (e.g., carbon source, nitrogen source, salts) in distilled water.

    • Adjust the pH to the desired value using HCl or NaOH.

    • Transfer the medium to the fermenter vessel.

    • Sterilize the fermenter with the medium by autoclaving at 121°C for the appropriate duration based on the volume.

    • Allow the fermenter to cool to the desired inoculation temperature.

2. Inoculum Development

  • Objective: To prepare a healthy and actively growing seed culture for inoculating the production fermenter.

  • Protocol:

    • Inoculate a sterile seed medium in a shake flask with spores or a mycelial suspension of the Acremonium strain.

    • Incubate the seed culture on a rotary shaker at a specific temperature and agitation speed for a predetermined time to reach the exponential growth phase.

    • Aseptically transfer the required volume of the seed culture to the production fermenter.

3. Fermentation Process Optimization (One-Factor-at-a-Time Approach)

  • Objective: To determine the optimal level of a single fermentation parameter.

  • Protocol:

    • Set up a series of fermentations where all parameters are kept constant except for the one being optimized (e.g., different pH levels: 4.0, 5.0, 6.0, 7.0).

    • Run the fermentations for a fixed duration.

    • Take samples at regular intervals to measure biomass and this compound concentration.

    • The condition that results in the highest product yield is considered the optimum for that parameter.

Mandatory Visualization

Experimental_Workflow_for_Fermentation_Optimization cluster_0 Strain and Media Preparation cluster_1 Fermentation Process cluster_2 Optimization and Analysis A Select this compound Producing Strain B Prepare Seed and Production Media A->B C Sterilize Media and Fermenter B->C D Inoculum Development (Shake Flask) C->D E Inoculate Production Fermenter D->E F Run Fermentation under Controlled Conditions E->F G Vary One Factor at a Time (e.g., pH, Temp, Media) F->G H Monitor Growth and Product Formation G->H I Analyze Data to Determine Optimum H->I J Scale-up to Larger Fermenter I->J Hypothetical_Aselacin_B_Biosynthesis_Pathway cluster_0 Primary Metabolism cluster_1 Secondary Metabolism AA Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) AA->NRPS ACoA Acetyl-CoA PKS Polyketide Synthase (PKS) ACoA->PKS Assembly Assembly of Polyketide and Peptide Chains PKS->Assembly NRPS->Assembly Cyclization Cyclization and Modifications Assembly->Cyclization AselacinB This compound Cyclization->AselacinB

References

Validation & Comparative

Unveiling the Structural Nuances and Biological Potency of Aselacins A, B, and C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A family of potent endothelin receptor antagonists, Aselacins A, B, and C, isolated from the fungus Acremonium sp., offer a compelling case study in structure-activity relationships. While sharing a common cyclic pentapeptolide core, subtle variations in a pendant fatty acid chain dictate their inhibitory efficacy against endothelin receptors, key players in vasoconstriction and cell proliferation. This guide provides a detailed comparison of their chemical structures, biological activities, and the experimental methodologies used to elucidate their function, aimed at researchers and professionals in drug discovery and development.

Structural Comparison: A Tale of Three Fatty Acids

Aselacins A, B, and C are all built upon an identical cyclic pentapeptolide framework: cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr]. This ring is further functionalized with an exocyclic D-glutamine residue, which serves as an attachment point for a long-chain fatty acid. The identity of this fatty acid is the sole structural differentiator between the three compounds.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Fatty Acid Side Chain
Aselacin A C46H68N8O11909.19-oxo-10,12-octadecadienoic acid
Aselacin B C46H68N8O12925.19-hydroxy-10,12-octadecadienoic acid
Aselacin C C46H66N8O11907.11,9-dioxo-10,12-octadecadien-1-yl

Key Structural Differences:

  • Aselacin A possesses a keto group at the C-9 position of its C18 fatty acid chain, which also features a conjugated diene system.

  • This compound is distinguished by a hydroxyl group at the C-9 position of its fatty acid moiety, representing a reduction of the ketone found in Aselacin A.

  • Aselacin C presents a more oxidized fatty acid, featuring a diketo functionality at the C-1 and C-9 positions.

Biological Activity: Potency in Endothelin Receptor Inhibition

The primary biological activity of the Aselacins is the inhibition of endothelin (ET) binding to its receptors, namely the ETA and ETB subtypes. These receptors are implicated in a range of physiological processes, and their dysregulation is linked to cardiovascular diseases and cancer. The subtle structural modifications in the fatty acid side chain translate to significant differences in their inhibitory potency.

CompoundTarget ReceptorIC50
Aselacin A ETA & ETB~20 µg/mL
This compound ETA & ETB>100 µg/mL
Aselacin C ETA60 µg/mL[2]
ETB80 µg/mL[2]

Structure-Activity Relationship Insights:

The available data suggests that the oxidation state of the C-9 position on the fatty acid chain is a critical determinant of activity. The presence of a ketone (Aselacin A) appears to be optimal for potent inhibition of both ETA and ETB receptors. The reduction of this ketone to a hydroxyl group (this compound) leads to a dramatic loss of activity. The introduction of a second ketone at the C-1 position (Aselacin C) results in a moderate inhibitory activity, less potent than Aselacin A but significantly more active than this compound.

Experimental Methodologies

The determination of the biological activity of Aselacins A, B, and C relies on a well-established biochemical technique: the radioligand binding assay.

Endothelin Receptor Binding Assay

Objective: To measure the ability of a test compound (e.g., Aselacin A, B, or C) to displace a radiolabeled ligand from the endothelin receptors.

Protocol Outline:

  • Membrane Preparation: Membranes rich in endothelin receptors are prepared from a suitable tissue source. For ETA receptors, bovine atrial membranes are commonly used, while porcine cerebral membranes are a source for ETB receptors. This involves tissue homogenization and centrifugation to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated in a buffered solution containing:

    • A fixed concentration of a radiolabeled endothelin peptide (e.g., [125I]-ET-1).

    • Varying concentrations of the unlabeled test compound (Aselacin A, B, or C).

  • Equilibrium Binding: The mixture is incubated for a sufficient time to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes and the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a gamma counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This is typically done by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal curve.

Below is a generalized workflow for this experimental protocol.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Source (e.g., Bovine Atrium) homogenization Homogenization tissue->homogenization centrifugation Centrifugation homogenization->centrifugation membranes Isolated Membranes centrifugation->membranes incubation Incubation membranes->incubation radioligand [125I]-ET-1 radioligand->incubation aselacin Aselacin (A, B, or C) aselacin->incubation filtration Vacuum Filtration incubation->filtration counting Gamma Counting filtration->counting raw_data Radioactivity Counts counting->raw_data calculation IC50 Calculation raw_data->calculation result Inhibitory Potency calculation->result

Fig. 1: Generalized workflow for the endothelin receptor radioligand binding assay.

Endothelin Receptor Signaling Pathway

The Aselacins exert their effects by blocking the initial step in a complex signaling cascade. Endothelin receptors are G-protein coupled receptors (GPCRs). Upon binding of endothelin, these receptors activate intracellular signaling pathways that ultimately lead to physiological responses like vasoconstriction and cell growth. Understanding this pathway is crucial for appreciating the therapeutic potential of antagonists like the Aselacins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ET Endothelin ETR Endothelin Receptor (ETA / ETB) ET->ETR Binding G_protein Gq/11 ETR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade Ca->MAPK PKC->MAPK Transcription Gene Transcription MAPK->Transcription Response Cellular Responses (Vasoconstriction, Proliferation) Transcription->Response

Fig. 2: Simplified signaling pathway of the endothelin receptor.

References

Efficacy Showdown: Aselacin B vs. Macitentan in Endothelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic agents targeting the endothelin system, macitentan (B1675890) has emerged as a cornerstone in the management of pulmonary arterial hypertension (PAH). This guide provides a detailed comparison of macitentan with Aselacin B, a compound of historical interest. While both molecules have been identified as inhibitors of the endothelin pathway, the depth and breadth of available scientific data diverge significantly, painting a picture of a clinically validated therapeutic versus a compound that has not progressed into advanced development.

Executive Summary

This guide reveals a stark contrast in the available efficacy data between this compound and macitentan. Macitentan is a well-characterized, potent dual endothelin receptor antagonist with a robust body of evidence from preclinical and extensive clinical trials demonstrating its efficacy and safety in treating pulmonary arterial hypertension. In contrast, information on this compound is limited to its discovery and initial in vitro characterization in 1994. There is a notable absence of in vivo efficacy data, specific receptor affinity details, or any clinical evaluation for this compound. Therefore, a direct, quantitative comparison of their therapeutic efficacy is not feasible. This document serves to summarize the existing data for both compounds, highlighting the comprehensive validation of macitentan and the preliminary nature of the information available for this compound.

Mechanism of Action

This compound: Discovered in 1994 from fungal cultures, this compound is a cyclic pentapeptolide that inhibits the binding of endothelin-1 (B181129) (ET-1) to its receptors.[1][2] However, specific affinities for the endothelin A (ETA) and endothelin B (ETB) receptor subtypes have not been publicly documented. The available literature suggests it acts as an endothelin receptor antagonist, but further characterization is absent.[1][2]

Macitentan: Macitentan is a potent, orally active, non-peptide dual endothelin receptor antagonist that blocks the binding of ET-1 to both ETA and ETB receptors.[3][4][5] By inhibiting the signaling of ET-1, macitentan counteracts vasoconstriction and smooth muscle cell proliferation, key pathological features of pulmonary arterial hypertension.[3][4][6] It exhibits high affinity and sustained receptor binding, which contributes to its therapeutic efficacy.[5]

Signaling Pathway of Endothelin Receptor Antagonism

cluster_Macitentan Macitentan Pathway cluster_AselacinB This compound (Hypothesized Pathway) ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds ETB_Receptor ETB Receptor ET-1->ETB_Receptor Binds Vasoconstriction Vasoconstriction ETA_Receptor->Vasoconstriction Leads to Cell_Proliferation Cell Proliferation ETA_Receptor->Cell_Proliferation Leads to Macitentan Macitentan Macitentan->ETA_Receptor Blocks Macitentan->ETB_Receptor Blocks ET-1_A ET-1 ET_Receptors ET Receptors (ETA/ETB Unspecified) ET-1_A->ET_Receptors Binds Downstream_Effects Inhibition of Downstream Effects ET_Receptors->Downstream_Effects AselacinB This compound AselacinB->ET_Receptors Inhibits Binding

Caption: Signaling pathways for Macitentan and the hypothesized pathway for this compound.

Efficacy Data Comparison

The following tables summarize the available efficacy data for macitentan. Due to the lack of published in vivo studies for this compound, a corresponding table cannot be generated.

This compound: Efficacy Data
ParameterValueReference
In Vitro ET-1 Binding Inhibition (IC50) ~20 µg/mL (for Aselacin A)[1]
In Vivo Efficacy Data not availableN/A
Clinical Trial Data Data not availableN/A
Macitentan: Clinical Efficacy Data (SERAPHIN Trial)
ParameterPlaceboMacitentan (10 mg)p-valueReference
Primary Endpoint (Morbidity/Mortality) Hazard Ratio: 0.5545% risk reduction<0.001[7]
Change in 6-Minute Walk Distance (6MWD) at Month 6 +12.5 m+22.0 m (placebo-corrected)<0.001[7]
WHO Functional Class Improvement at Month 6 13%22%0.006[7]
Pulmonary Vascular Resistance (PVR) -37% reduction vs. placebo<0.001[7]
Cardiac Index -+0.59 L/min/m² vs. placebo<0.001[8][9]

Experimental Protocols

Detailed experimental protocols for this compound are limited to its initial discovery. In contrast, macitentan's development is supported by extensive and well-documented methodologies.

This compound: In Vitro Endothelin Binding Assay (1994)
  • Objective: To screen for inhibitors of endothelin-1 binding.

  • Method: A radioligand binding assay was used.

  • Tissues: Bovine atrial and porcine cerebral membranes were utilized as sources of endothelin receptors.

  • Procedure: Fungal metabolites were screened for their ability to inhibit the binding of a radiolabeled endothelin-1 to the membrane preparations.

  • Outcome: The concentration of the compound that inhibits 50% of the specific binding (IC50) was determined. For Aselacin A, this was approximately 20 micrograms/ml.[1]

Macitentan: Representative Clinical Trial Protocol (SERAPHIN Study)
  • Objective: To evaluate the long-term efficacy and safety of macitentan in patients with pulmonary arterial hypertension.

  • Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, event-driven Phase 3 trial.

  • Patient Population: Patients with symptomatic PAH (WHO Functional Class II, III, or IV).

  • Intervention: Patients were randomized to receive placebo, macitentan 3 mg once daily, or macitentan 10 mg once daily.

  • Primary Endpoint: Time to the first occurrence of a morbidity or mortality event, defined as death, atrial septostomy, lung transplantation, initiation of intravenous or subcutaneous prostanoid therapy, or worsening of PAH.

  • Key Secondary Endpoints: Change from baseline in 6-minute walk distance, WHO functional class, and hemodynamic parameters.

Experimental Workflow for Efficacy Evaluation of an Endothelin Receptor Antagonist

Start Start In_Vitro In Vitro Studies Start->In_Vitro Receptor_Binding Receptor Binding Assays (ETA and ETB affinity) In_Vitro->Receptor_Binding Functional_Assays Cell-based Functional Assays (e.g., calcium mobilization) In_Vitro->Functional_Assays Preclinical Preclinical In Vivo Studies Receptor_Binding->Preclinical Functional_Assays->Preclinical Animal_Models Animal Models of PAH (e.g., monocrotaline-induced) Preclinical->Animal_Models Hemodynamics Hemodynamic Measurements (mPAP, PVR, CO) Preclinical->Hemodynamics Histopathology Vascular Remodeling Assessment Preclinical->Histopathology Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials Hemodynamics->Clinical_Trials Histopathology->Clinical_Trials Phase_I Phase I (Safety, PK/PD in humans) Clinical_Trials->Phase_I Phase_II Phase II (Dose-ranging, preliminary efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal efficacy and safety) Phase_II->Phase_III Endpoint Regulatory Approval & Clinical Use Phase_III->Endpoint

Caption: A typical experimental workflow for evaluating the efficacy of an endothelin receptor antagonist.

Conclusion

The comparison between this compound and macitentan underscores the rigorous and lengthy process of drug development. While this compound demonstrated initial promise as an endothelin receptor inhibitor in vitro, the lack of subsequent published data suggests it did not advance through the necessary preclinical and clinical stages of evaluation. In stark contrast, macitentan has successfully navigated this pathway, with a wealth of data supporting its efficacy and safety, leading to its approval and established use in the treatment of pulmonary arterial hypertension. For researchers in the field, this comparison highlights the critical importance of comprehensive in vivo and clinical validation to translate a preliminary in vitro finding into a clinically impactful therapeutic.

References

In Vivo Validation of Aselacin B's Therapeutic Effects: A Comparative Guide to Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of endothelin receptor antagonists (ERAs), with a focus on the in vivo validation of these compounds. Aselacin B, a novel ERA, has demonstrated in vitro potential; however, to date, there is a notable absence of publicly available in vivo efficacy and safety data. This document aims to bridge this gap by presenting a comprehensive overview of the in vivo performance of established ERAs—Bosentan (B193191), Ambrisentan (B1667022), and Macitentan (B1675890)—thereby offering a benchmark for the anticipated therapeutic profile of this compound and other emerging compounds in this class.

Introduction to this compound and the Endothelin System

This compound is a member of the aselacin family of cyclic pentapeptides, which have been identified as inhibitors of endothelin-1 (B181129) (ET-1) binding to its receptors. The endothelin system, particularly the interaction of ET-1 with its ETA and ETB receptors, is a critical pathway in vasoconstriction and cell proliferation. Dysregulation of this system is implicated in the pathogenesis of various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH). Consequently, ERAs have emerged as a cornerstone in the management of PAH.

While the initial in vitro characterization of this compound is promising, its progression through the drug development pipeline is contingent upon rigorous in vivo validation. This guide provides a comparative framework by summarizing the extensive in vivo data available for three leading ERAs.

Comparative In Vivo Efficacy of Endothelin Receptor Antagonists

The following tables summarize key quantitative data from preclinical and clinical studies of Bosentan, Ambrisentan, and Macitentan. These data highlight the established therapeutic efficacy of these compounds in relevant disease models and patient populations.

Preclinical Efficacy in Animal Models of Pulmonary Hypertension
CompoundAnimal ModelKey Efficacy ParametersResults
Bosentan Monocrotaline-induced PAH (Rat)- Reduction in Mean Pulmonary Arterial Pressure (mPAP)- Reduction in Right Ventricular (RV) Hypertrophy- Improved Survival- Significantly attenuated the increase in mPAP.[1]- Significantly reduced RV hypertrophy.[1]- Improved survival rates compared to untreated controls.[2]
Hypoxia-induced PAH (Rat)- Prevention and reversal of pulmonary hypertension- Prevented and reversed hypoxic pulmonary hypertension.[3]
Ambrisentan Monocrotaline-induced PAH (Rat)- Reduction in Right Ventricular Systolic Pressure (RVSP)- Reduction in RV Hypertrophy- Significantly reduced RVSP and RV hypertrophy.[4]
Hyperoxia-induced Lung Injury (Neonatal Rat)- Improved Survival- Attenuation of RV Hypertrophy- Reduction in Arterial Medial Wall Thickness- Increased survival to 90% from 40% in controls.[5][6]- Reduced RV hypertrophy by 21-40%.[5]- Significantly reduced arterial medial wall thickness.[6]
Macitentan Monocrotaline-induced PAH (Rat)- Prevention of PAH and RV Hypertrophy- Prevented the development of PAH and RV hypertrophy at 30 mg/kg/day.[7]
Sugen/Hypoxia-induced PAH (Rat)- Reversal of Obstructive Pulmonary Vasculopathy- Reduction in mPAP- Reversed early-stage obstructive pulmonary vasculopathy.[8][9]- Further decreased mPAP when added to maximal bosentan therapy.[10]
Clinical Efficacy in Patients with Pulmonary Arterial Hypertension
CompoundClinical TrialKey Efficacy ParametersResults
Bosentan BREATHE-1- Improvement in 6-Minute Walk Distance (6MWD)- Placebo-corrected improvement of 35 meters in 6MWD at 16 weeks.[11]
Meta-analysis of 7 RCTs- Change in 6MWD- Change in mPAP- Clinical Worsening- Weighted mean difference of +46.19 meters in 6MWD.[12]- Weighted mean difference of -6.03 mmHg in mPAP.[12]- Odds ratio for clinical worsening of 0.252.[12]
Ambrisentan ARIES-1 & ARIES-2- Change in 6MWD- Placebo-corrected improvements of 31m to 59m in 6MWD at 12 weeks.[13][14][15]
ARIES-E (Extension)- Sustained improvement in 6MWD- Maintained improvement of 39 meters in 6MWD at 48 weeks.[13][15]
Macitentan SERAPHIN- Reduction in Morbidity and Mortality Events- Change in 6MWD- 45% risk reduction for the primary composite endpoint of morbidity and mortality with 10 mg dose.[16][17][18]- Placebo-corrected improvement of 22 meters in 6MWD at 6 months.[16]
SERAPHIN- Reduction in PAH-related Hospitalization- 50% reduction in the risk of PAH-related hospitalization with 10 mg dose.[17]

Experimental Protocols for Key In Vivo Models

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for common animal models used to evaluate the efficacy of ERAs in pulmonary hypertension.

Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of PAH: A single intraperitoneal or subcutaneous injection of monocrotaline (B1676716) (typically 50-60 mg/kg) is administered.[19][20]

  • Treatment: Treatment with the test compound (e.g., Bosentan, Ambrisentan) or vehicle is initiated, often on the same day or several days after monocrotaline injection, and continued for a predefined period (e.g., 4 weeks).[1][21]

  • Efficacy Assessment:

    • Hemodynamics: At the end of the study, rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

    • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton's Index) is calculated as a measure of RV hypertrophy.[20]

    • Histopathology: Lung and heart tissues are collected for histological analysis to assess vascular remodeling and cardiac fibrosis.

Sugen/Hypoxia-Induced Pulmonary Arterial Hypertension in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Induction of PAH: A single subcutaneous injection of the VEGF receptor inhibitor Sugen 5416 (20 mg/kg) is administered.[22][23] Immediately following the injection, the rats are housed in a hypoxic environment (e.g., 10% oxygen) for a period of 3 weeks.[22][23]

  • Treatment: After the hypoxic period, rats are returned to normoxic conditions, and treatment with the test compound (e.g., Macitentan) or vehicle is initiated and continued for several weeks.[22]

  • Efficacy Assessment:

    • Hemodynamics and RV Hypertrophy: Assessed as described in the monocrotaline model.

    • Vascular Remodeling: Detailed histological analysis of the pulmonary arterioles is performed to assess the degree of muscularization, intimal thickening, and the presence of occlusive lesions.[9]

Visualizing the Mechanism and Experimental Workflow

Endothelin Signaling Pathway

The following diagram illustrates the signaling pathway of endothelin-1 and the points of intervention for dual and selective endothelin receptor antagonists.

Caption: Endothelin-1 signaling and points of therapeutic intervention by ERAs.

In Vivo Efficacy Study Workflow for Pulmonary Hypertension

This diagram outlines a typical experimental workflow for evaluating the efficacy of a test compound in a rat model of pulmonary hypertension.

InVivo_Workflow Start Start: Animal Acclimatization Induction PAH Induction (e.g., Monocrotaline Injection) Start->Induction Randomization Randomization into Treatment Groups Induction->Randomization Treatment_Vehicle Vehicle Control Group Randomization->Treatment_Vehicle Treatment_Compound Test Compound Group (e.g., this compound) Randomization->Treatment_Compound Treatment_Positive Positive Control Group (e.g., Bosentan) Randomization->Treatment_Positive Monitoring Daily Monitoring (Health, Body Weight) Treatment_Vehicle->Monitoring Treatment_Compound->Monitoring Treatment_Positive->Monitoring Endpoint Endpoint Analysis (e.g., at 4 weeks) Monitoring->Endpoint Hemodynamics Hemodynamic Measurements (RVSP, mPAP) Endpoint->Hemodynamics Hypertrophy RV Hypertrophy Assessment (Fulton's Index) Endpoint->Hypertrophy Histology Histopathological Analysis (Lungs, Heart) Endpoint->Histology Data_Analysis Data Analysis and Statistical Comparison Hemodynamics->Data_Analysis Hypertrophy->Data_Analysis Histology->Data_Analysis

Caption: A generalized workflow for preclinical in vivo efficacy studies.

Conclusion and Future Directions

The in vivo validation of endothelin receptor antagonists has established their therapeutic utility in pulmonary arterial hypertension. While this compound has shown initial promise in vitro, its therapeutic potential remains to be confirmed through rigorous preclinical and clinical studies. The data and protocols presented in this guide for Bosentan, Ambrisentan, and Macitentan provide a clear and objective benchmark for the in vivo performance that will be expected of this compound. Future research should prioritize in vivo studies to determine the efficacy, safety, and pharmacokinetic profile of this compound, directly comparing its performance against established ERAs to ascertain its potential as a novel therapeutic agent.

References

Safety Operating Guide

Personal protective equipment for handling Aselacin B

Author: BenchChem Technical Support Team. Date: December 2025

Aselacin B is a fungal metabolite identified as an inhibitor of endothelin-1 (B181129) binding.[1] It is a complex organic molecule with a molecular formula of C46H66N8O12 and a molecular weight of 923.06.[2] Given its origin and complex structure, it should be handled as a potentially potent bioactive substance.

Immediate Safety and Operational Plan

This section provides essential procedures for safely handling this compound in a laboratory setting, from receipt of the compound to its final disposal.

Due to the unknown toxicological profile of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or ingestion. The required level of protection corresponds to Level C for chemical handling, which is necessary when the substance is known but quantitative exposure limits have not been established.[3][4][5]

Table 1: Required Personal Protective Equipment for Handling this compound

Body PartRequired PPEStandard/SpecificationPurpose
Respiratory Full-face or half-mask air-purifying respirator with P100 (HEPA) filters.NIOSH ApprovedPrevents inhalation of fine powder or aerosols, which is the primary risk for potent compounds.
Hands Double-gloving: Nitrile inner gloves with chemical-resistant outer gloves (e.g., thicker nitrile or neoprene).ASTM F739Provides robust protection against accidental skin contact. Change outer gloves immediately upon contamination.
Eyes/Face Chemical splash goggles and a face shield.ANSI Z87.1Ensures protection from splashes, sprays, and airborne particles. A full-face respirator also meets this need.[6]
Body Disposable, chemical-resistant coveralls or a lab coat with tight cuffs worn over personal clothing.Varies by materialProtects skin from contamination. Disposable garments prevent carrying contaminants outside the lab.
Feet Closed-toe, chemical-resistant safety shoes or boots.ASTM F2413Protects against spills and dropped items.

All procedures involving solid this compound or its solutions must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

The following step-by-step protocol must be followed when handling this compound, particularly when weighing the solid compound.

  • Preparation: Don all required PPE as specified in Table 1 before entering the designated handling area.

  • Containment: Perform all manipulations within a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any spills.

  • Weighing: Use an analytical balance inside the fume hood. If possible, use a dedicated, enclosed weighing station. Weigh the desired amount of this compound onto a tared weigh paper or into a suitable container.

  • Solution Preparation: If preparing a solution, add the solvent to the container with the pre-weighed this compound slowly to avoid generating dust or aerosols.

  • Cleanup: After handling, carefully wipe down all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol, unless contraindicated by chemical compatibility) and dispose of all contaminated materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (outer gloves, coveralls, face shield/goggles, inner gloves, respirator) to avoid self-contamination. Wash hands thoroughly with soap and water immediately after exiting the lab.

Disposal of this compound and any contaminated materials must adhere to institutional and regulatory guidelines for hazardous chemical waste.[7][8][9]

  • Solid Waste: Collect all solid this compound waste, contaminated weigh papers, gloves, and disposable labware in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.[8][10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase p1 Review Protocol & Assemble Materials p2 Don Full PPE (Level C) p1->p2 Proceed h1 Perform Weighing of Solid this compound p2->h1 Enter Hood h2 Prepare Solution h1->h2 h3 Conduct Experiment h2->h3 c1 Segregate & Label Hazardous Waste h3->c1 Experiment Complete c2 Decontaminate Work Surfaces c1->c2 c3 Doff PPE Correctly c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: High-level workflow for handling this compound.

G start Contaminated Material (Solid or Liquid Waste) container Place in Primary Containment (e.g., Lined Bin, Waste Bottle) start->container seal Seal Primary Container container->seal label_container Label with 'Hazardous Waste', Chemical Name, and Date seal->label_container secondary Place in Secondary Containment (if required) label_container->secondary storage Store in Designated Satellite Accumulation Area secondary->storage pickup Request EHS Waste Pickup storage->pickup

Caption: Procedural flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.